Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Description
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Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-5-21-18(20)16-8-6-14(7-9-16)15-10-12-17(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
ISZFNQVMPHGBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Chemical Structure, Properties, and Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate: A Technical Guide
Executive Summary
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a highly lipophilic, sterically hindered biaryl ester. The biphenyl scaffold is recognized as a privileged structure in both medicinal chemistry (acting as a rigid pharmacophore for nuclear receptor ligands) and materials science (serving as a core structural unit for liquid crystals)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties and details a causality-driven, self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate (C₁₉H₂₂O₂) consists of two directly linked phenyl rings. The 4'-position is substituted with a bulky tert-butyl group, which imparts significant steric hindrance and lipophilicity, effectively preventing close intermolecular pi-pi stacking. The 4-position features an ethyl ester, serving as a versatile synthetic handle for downstream saponification, amidation, or reduction.
To facilitate pharmacophore modeling and material phase predictions, the core quantitative data of the molecule is summarized below:
| Property | Value | Structural Implication |
| Molecular Formula | C₁₉H₂₂O₂ | Defines the carbon-rich, hydrophobic nature of the compound. |
| Molecular Weight | 282.38 g/mol | Falls well within the Lipinski Rule of 5 for oral bioavailability. |
| Topological Polar Surface Area | 26.3 Ų | Highly lipophilic; indicates excellent membrane permeability. |
| Rotatable Bonds | 5 | Provides moderate conformational flexibility around the biphenyl axis. |
| Hydrogen Bond Donors | 0 | Lacks protic functional groups. |
| Hydrogen Bond Acceptors | 2 | Localized entirely at the ethyl ester moiety. |
| Estimated XLogP3 | ~5.6 | Indicates strong partitioning into lipid phases. |
Mechanistic Synthesis: The Suzuki-Miyaura Pathway
The[2] is the premier methodology for constructing the C-C bond between two sterically demanding aryl systems[3]. The reaction relies on the catalytic cycle of palladium, transitioning between Pd(0) and Pd(II) oxidation states to facilitate the union of an aryl halide and an arylboronic acid.
Figure 1: Mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Experimental Protocol (Self-Validating System)
To ensure high trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints and explains the chemical causality behind each operation.
Materials Required:
-
Electrophile: Ethyl 4-bromobenzoate (1.0 equiv)
-
Nucleophile: 4-tert-butylphenylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃) (2.0 M aqueous, 2.5 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Reagent Preparation & Stoichiometry: Charge a flame-dried Schlenk flask with ethyl 4-bromobenzoate and 4-tert-butylphenylboronic acid.
-
Causality: A 20% excess of the boronic acid is utilized to compensate for competitive protodeboronation (homocoupling) that frequently occurs under basic cross-coupling conditions.
-
-
Solvent Addition & Rigorous Degassing: Add the Toluene/Ethanol mixture. Perform three freeze-pump-thaw cycles or vigorously bubble argon through the solution for 30 minutes.
-
Causality: The active Pd(0) species is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent the irreversible formation of inactive palladium black, which terminates the catalytic cycle.
-
-
Catalyst & Base Introduction: Under a positive argon stream, add the aqueous K₂CO₃ followed by Pd(PPh₃)₄.
-
Causality: The [1] into a negatively charged boronate complex. This nucleophilic activation is an absolute requirement for accelerating the transmetalation step.
-
-
Thermal Activation & Reaction Monitoring: Heat the biphasic mixture to 90°C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture should remain a clear yellow/orange homogeneous solution in the organic layer. The appearance of a heavy black precipitate indicates premature catalyst degradation. Monitor completion via TLC (Hexane:EtOAc 9:1); the disappearance of the UV-active ethyl 4-bromobenzoate spot confirms total conversion.
-
-
Quenching & Liquid-Liquid Extraction: Cool the vessel to room temperature. Add deionized water and extract three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Causality: Water chemically quenches the reaction and dissolves the inorganic borate salts and excess K₂CO₃, partitioning them away from the highly lipophilic product.
-
-
Chromatographic Isolation: Concentrate the organic phase in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 95:5 Hexane:EtOAc).
-
Causality: Silica gel effectively separates the target biphenyl ester from triphenylphosphine oxide (a highly polar byproduct of the oxidized catalyst ligands) and trace homocoupled impurities.
-
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃): A distinct, highly integrated singlet at ~1.35 ppm (9H) corresponding to the tert-butyl group. A triplet at ~1.40 ppm (3H) and a quartet at ~4.40 ppm (2H) confirm the intact ethyl ester. The aromatic region (7.40 - 8.10 ppm) will display an AA'BB' splitting pattern typical of 1,4-disubstituted benzenes.
-
Mass Spectrometry (ESI-MS): The spectrum will yield an [M+H]⁺ peak at m/z 283.17 and an [M+Na]⁺ adduct peak at m/z 305.15.
Applications in Advanced Materials and Drug Development
The synthesized compound is not merely an endpoint but a highly functionalized intermediate. In medicinal chemistry , the rigid biphenyl axis acts as a bioisostere for hydrophobic binding pockets. Saponification of the ethyl ester yields the corresponding carboxylic acid, a structural motif frequently utilized in the development of PPAR modulators and retinoid X receptor (RXR) agonists. In materials science , the bulky tert-butyl group deliberately disrupts crystalline packing. This steric interference lowers the melting point and broadens the nematic phase window, making this scaffold highly valuable for [1].
References
-
Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: Catalysts (MDPI) URL: [Link]
-
Title: Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Thermodynamic stability of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate at high temperatures
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate at High Temperatures
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate under elevated temperature conditions. As a molecule of interest in pharmaceutical and materials science, understanding its thermal behavior is critical for defining processing parameters, storage conditions, and predicting shelf-life. This document synthesizes theoretical principles with established analytical methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the structural contributions to thermal stability, detail rigorous experimental protocols for its assessment, and propose likely degradation pathways.
Introduction: Structural and Functional Context
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a complex organic molecule characterized by three key structural motifs: a rigid [1,1'-biphenyl] core, a flexible ethyl carboxylate group, and a bulky tert-butyl substituent. The inherent thermal stability of this compound is a direct consequence of the interplay between these components.
-
[1,1'-Biphenyl] Core: The biphenyl structure provides significant thermal resilience due to the high energy required to break the sp²-sp² carbon-carbon bonds within and between the aromatic rings. Biphenyl compounds are generally known for their high thermal stability.[1][2]
-
Ethyl 4-carboxylate Group: The ester functional group is often a point of thermal vulnerability. At elevated temperatures, ester linkages can be susceptible to cleavage reactions.
-
4'-(tert-butyl) Group: The tert-butyl group is a bulky aliphatic substituent. The carbon-carbon bond connecting the quaternary carbon to the aromatic ring is a potential site for homolytic or heterolytic cleavage under thermal stress, a common degradation pathway for tert-butylated aromatics.[3][4]
The investigation of this molecule's stability is paramount in pharmaceutical development, where Active Pharmaceutical Ingredients (APIs) must withstand various temperatures during manufacturing (e.g., drying, milling) and storage.[5][6] Forced degradation studies under thermal stress are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods.[5][7][8]
Theoretical Framework for Thermal Decomposition
The high-temperature degradation of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is predicted to proceed through several competing pathways. The activation energy for each pathway will dictate the predominant degradation products at a given temperature.
Primary Degradation Pathways
-
De-tert-butylation: This is anticipated to be a primary degradation route. The cleavage of the tert-butyl group from the biphenyl ring likely proceeds via a carbocation mechanism, yielding isobutylene gas and Ethyl [1,1'-biphenyl]-4-carboxylate. This type of dealkylation is a well-documented thermal decomposition pathway for alkylated aromatic compounds.[3]
-
Ester Cleavage: The ethyl carboxylate group may undergo decomposition. This can occur through several mechanisms, including hydrolysis if moisture is present, or pyrolytic elimination (Ester pyrolysis) to form 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid and ethene.
-
Radical-Induced Decomposition: At very high temperatures, homolytic cleavage of C-C or C-H bonds can generate free radicals, initiating a cascade of complex reactions leading to a variety of smaller molecules and polymeric residues.
The following diagram illustrates the most probable initial degradation pathways.
Caption: Proposed primary thermal degradation pathways.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides precise information on decomposition temperatures and the presence of volatile components.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_max), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also detect exothermic decomposition events.[11]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 25 °C. Ramp the temperature to a point above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting (T_m) and determine the enthalpy of fusion (ΔH_f). Any broad exothermic events at higher temperatures may indicate decomposition.
The overall workflow for thermal stability analysis is depicted below.
Caption: Experimental workflow for comprehensive thermal stability analysis.
Anticipated Thermal Profile and Data
While specific experimental data for this exact molecule is not publicly available, a hypothetical thermal profile can be constructed based on the properties of its constituent functional groups. The biphenyl core suggests a relatively high melting point and decomposition temperature.[12]
Table 1: Hypothetical Thermal Analysis Data
| Parameter | Technique | Anticipated Value | Interpretation |
| Melting Point (T_m) | DSC | 120 - 160 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔH_f) | DSC | 80 - 120 J/g | Energy required for melting; indicates the degree of crystallinity. |
| Onset Decomposition (T_onset) | TGA | > 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Max. Decomposition Rate (T_max) | TGA (DTG) | > 300 °C | The temperature at which the rate of decomposition is highest. |
| Primary Mass Loss Event | TGA | 250 - 400 °C | Corresponds to the loss of the tert-butyl group and/or decomposition of the ester moiety. |
| Residual Mass @ 600°C | TGA | < 10% | In an inert atmosphere, significant char residue is not expected for this structure. |
Forced Degradation Studies: Elucidating Degradation Products
Forced degradation, or stress testing, is a critical component of pharmaceutical development used to predict and identify potential degradation products that could form under various environmental conditions.[6][13]
Protocol: Thermal Stress Study
-
Exposure: Place a known quantity of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in a sealed vial and heat in an oven at a high temperature (e.g., 150 °C) for a specified duration (e.g., 24-48 hours).
-
Sample Analysis: After cooling, dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from any degradation products.
-
Structural Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the degradation products by comparing their mass spectra and fragmentation patterns to the proposed pathways. The primary expected degradants would be 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid and Ethyl [1,1'-biphenyl]-4-carboxylate.
Conclusion
The thermodynamic stability of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is governed by the robust biphenyl core, which imparts high thermal resilience, and the more labile tert-butyl and ethyl carboxylate functional groups. Theoretical analysis suggests that the primary degradation pathway at elevated temperatures will likely involve de-tert-butylation, followed by or competing with ester cleavage.
A rigorous experimental evaluation using TGA and DSC is essential to quantitatively determine the key thermal parameters, including the melting point and the onset temperature of decomposition. These analyses, complemented by forced degradation studies, provide a complete picture of the molecule's behavior at high temperatures. This knowledge is indispensable for establishing safe manufacturing and storage protocols, ensuring product quality, and meeting regulatory requirements in the pharmaceutical and chemical industries.
References
-
Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. (2021). 2021 IEEE Conference on Electrical Insulation and Dielectric Phenomena (CEIDP). Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Polymer Solutions. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Thermal Decomposition Kinetics of Polyol Ester Lubricants. (2016). Energy & Fuels. Available at: [Link]
-
Thermal decomposition kinetics and spectral analysis of mixed ester propellants. (2024). Process Safety and Environmental Protection. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. Available at: [Link]
-
Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. (2014). ResearchGate. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025). MDPI. Available at: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available at: [Link]
-
Thermogravimetric analysis of compounds 2, 4, 7h and 8. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). Science Publishing Group. Available at: [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). The Trivedi Effect. Available at: [Link]
-
Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. ResearchGate. Available at: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds. (2009). MDPI. Available at: [Link]
-
Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. SciSpace. Available at: [Link]
-
Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. PMC. Available at: [Link]
-
Alarming impact of the excessive use of tert-butylhydroquinone in food products. PMC - NIH. Available at: [Link]
-
Differential scanning calorimetry (DSC) thermograms for PTF and... ResearchGate. Available at: [Link]
-
Ethyl (1,1'-biphenyl)-4-carboxylate. PubChem. Available at: [Link]
-
Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Available at: [Link]
-
Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB). (2016). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. Der Pharma Chemica. Available at: [Link]
-
Ethyl tert-butyl ether synthesis using carbon catalysts from lignocellulose. ResearchGate. Available at: [Link]
-
The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (1966). The Journal of Organic Chemistry. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2021). MDPI. Available at: [Link]
-
Thermal transformations of 4-tert-butylbiphenyl. (2015). ResearchGate. Available at: [Link]
-
Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. benchchem.com [benchchem.com]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medcraveonline.com [medcraveonline.com]
Electronic Properties of tert-Butyl Substituted Biphenyl Carboxylates: A Structural-Electronic Paradigm for Advanced Materials and Therapeutics
Executive Summary
The rational design of organic ligands is the cornerstone of modern materials science and drug development. Among privileged scaffolds, tert-butyl substituted biphenyl carboxylates represent a masterclass in structural-electronic engineering. By combining the bulky, electron-donating nature of the tert-butyl group with the electron-withdrawing, coordinating capacity of the carboxylate moiety, researchers can precisely tune the frontier molecular orbitals (HOMO/LUMO) of the biphenyl core.
As a Senior Application Scientist, I have structured this technical guide to decode the quantum mechanical causality behind these modifications, provide self-validating experimental protocols for their characterization, and highlight their transformative applications in energy storage, metal-organic frameworks (MOFs), and therapeutics.
Quantum Mechanical Foundations: Steric Twist and Orbital Modulation
The electronic properties of biphenyl systems are fundamentally dictated by the dihedral angle between the two phenyl rings. In an unsubstituted state, biphenyl carboxylates prefer a nearly coplanar conformation to maximize π -orbital overlap and conjugation. However, the introduction of a tert-butyl group fundamentally alters this landscape through two competing mechanisms:
-
Inductive Electron Donation (+I Effect): The tert-butyl group acts as a strong σ -donor, raising the energy of the Highest Occupied Molecular Orbital (HOMO), which localizes electron density on the substituted ring.
-
Steric Hindrance and π -Conjugation Disruption: The immense steric bulk of the tert-butyl group—particularly when positioned ortho or meta to the biphenyl linkage—forces a severe steric clash with adjacent protons. This forces the rings out of planarity, increasing the dihedral angle to approximately 40°–50°[1].
This structural twist breaks the continuous π -conjugation, resulting in a wider HOMO-LUMO energy gap. For example, related biphenyl-4-carboxylate derivatives exhibit widened energy gaps of approximately 4.52 eV[2]. Furthermore, in push-pull architectures, this spatial separation facilitates highly efficient Intramolecular Charge Transfer (ICT) from the tert-butylbiphenyl donor to the carboxylate acceptor, a property heavily exploited in optoelectronics[3].
Fig 1: Structural-electronic causality from steric hindrance to bandgap modulation.
Experimental Methodologies: Synthesis and Self-Validating Characterization
To harness these electronic properties, rigorous, self-validating experimental workflows must be employed. Below are the standardized protocols for synthesizing and profiling these molecules.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality Check: The steric bulk of the tert-butyl group can hinder transmetalation. Utilizing a robust catalyst like Pd(dppf)Cl2 ensures stability and high turnover frequencies despite the crowded coordination sphere.
Step-by-Step Methodology:
-
Preparation: In an argon-purged Schlenk flask, combine 1.0 eq of 4-tert-butylphenylboronic acid and 1.05 eq of an alkyl 4-bromobenzoate.
-
Catalyst & Base Addition: Add 5 mol% Pd(dppf)Cl2 and 3.0 eq of anhydrous K2CO3 . The mild base prevents the premature hydrolysis of the ester group.
-
Solvent System: Dissolve the mixture in a degassed 4:1 mixture of Toluene/Water. The biphasic system facilitates the dissolution of both the organic substrates and the inorganic base.
-
Reaction: Heat to 90°C under vigorous stirring for 12 hours. Monitor conversion via TLC or GC-MS.
-
Hydrolysis (Deprotection): Isolate the intermediate ester, dissolve in THF/MeOH, and add 2M NaOH. Reflux for 4 hours to yield the free tert-butyl substituted biphenyl carboxylate[1].
-
Purification: Acidify with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol to ensure >99% purity (critical for accurate photophysical profiling).
Protocol 2: Electrochemical and Photophysical Profiling
Causality Check: Carboxylate groups are electroactive. To accurately determine the HOMO/LUMO levels without degrading the molecule, Cyclic Voltammetry (CV) must be performed in strictly anhydrous conditions using Ferrocene as an internal standard to correct for reference electrode drift.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mM of the analyte in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
-
CV Setup: Use a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference).
-
Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.
-
Internal Calibration: Spike the solution with 0.5 mM Ferrocene. Record the half-wave potential of the Fc/Fc+ couple.
-
Calculation: Calculate the absolute orbital energies using the empirical equations:
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV -
Optical Validation: Record the UV-Vis absorption spectrum in DCM. Use the Tauc plot method to determine the optical bandgap ( Eg ). Validate the CV-derived LUMO by adding the optical bandgap to the CV-derived HOMO.
Fig 2: Self-validating experimental workflow for electronic property characterization.
Applications in Advanced Materials and Therapeutics
The deliberate tuning of these electronic properties unlocks high-performance applications across multiple disciplines:
A. Dye-Sensitized Solar Cells (DSSCs)
In photovoltaic applications, bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA) functionalized with carboxylate groups serves as an elite sensitizer. The tert-butyl groups act as "bumpers," preventing π−π stacking and dye aggregation on the TiO2 surface, which would otherwise cause non-radiative recombination. Upon photoexcitation, the HOMO (localized on the tert-butylbiphenyl moiety) transfers an electron to the LUMO (localized on the carboxylate anchor), injecting it efficiently into the conduction band of the semiconductor[3].
Fig 3: Intramolecular Charge Transfer (ICT) pathway in dye-sensitized applications.
B. Flexible Metal-Organic Frameworks (MOFs) & Energy Storage
Biphenyl-carboxylate linkers are the backbone of highly porous, flexible MOFs (e.g., PCN-128). The steric bulk of the tert-butyl modifications forces unit cell adjustments that are impossible in rigid frameworks, allowing for dynamic bandgap engineering and enhanced photocatalytic visible-light absorption[4]. Furthermore, in Sodium-Ion Batteries (NIBs), these derivatives act as robust organic anodes. The carboxylate group strongly attracts and holds the sodium ions, while the twisted dihedral angle prevents dense crystalline packing, facilitating rapid ion diffusion[1].
Quantitative Data Analysis
The table below synthesizes the structural and electronic shifts induced by tert-butyl substitution, providing a comparative baseline for researchers.
| Property | Unsubstituted Biphenyl Carboxylate | tert-Butyl Substituted Analog | Analytical Method | Causality / Implication |
| Dihedral Angle ( θ ) | ~0° – 20° (highly planar) | ~40° – 50° | X-ray Crystallography | Steric clash between tert-butyl and ortho-protons forces out-of-plane twisting[1]. |
| HOMO-LUMO Gap ( Eg ) | ~3.8 – 4.0 eV | ~4.2 – 4.52 eV | UV-Vis / Tauc Plot | Disrupted π -conjugation blue-shifts absorption spectra[2]. |
| Dipole Moment ( μg ) | Lower | Higher (e.g., >1.29 D) | DFT (B3LYP/6-31G*) | Enhanced push-pull Intramolecular Charge Transfer (ICT)[2]. |
| Solid-State Packing | Dense π−π stacking | Amorphous / Porous | Powder XRD / SEM | Bulky groups prevent aggregation, improving solubility and MOF flexibility[4]. |
References
- Title: Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)
- Title: Na-Ion Battery Anodes Based on Biphenyl Carboxylate Derivatives Source: ACS Publications URL
- Title: Chemical and mechanical modifications of flexible metal–organic frameworks for enhancing photocatalysis Source: RSC Publishing URL
- Title: Photo-induced energy and electron transfer in carboxylic acid functionalized bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and mechanical modifications of flexible metal–organic frameworks for enhancing photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02797G [pubs.rsc.org]
The Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Its biphenyl scaffold, featuring a bulky, electron-donating tert-butyl group and an electron-withdrawing ethyl ester group, makes it a versatile building block. This guide provides a comprehensive overview of the predominant synthetic route for this molecule—the Suzuki-Miyaura cross-coupling reaction—delving into the underlying mechanism, experimental considerations, and a detailed protocol for its formation.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[3]
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The formation of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The reaction typically involves the coupling of an aryl halide with an arylboronic acid (or its ester) in the presence of a base. For the synthesis of the title compound, two primary routes are feasible:
-
Route A: The reaction between 4-(tert-butyl)phenylboronic acid and ethyl 4-bromobenzoate.
-
Route B: The reaction between 1-bromo-4-(tert-butyl)benzene and a boronic acid derivative of ethyl benzoate.
The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Catalytic Cycle
The mechanism of the Suzuki reaction is best understood by following the palladium catalyst through its various oxidation states.[1]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, let's consider ethyl 4-bromobenzoate). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide can facilitate this step.[5]
-
Transmetalation: This is a crucial step where the organic group from the organoboron compound (4-(tert-butyl)phenylboronic acid) is transferred to the palladium(II) complex.[1] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[6] The exact mechanism of transmetalation is still a subject of research, but it results in a new diorganopalladium(II) complex.[1]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biphenyl product. This process is termed reductive elimination because the palladium is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue.[1]
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// Edges Pd0 -> OxAdd [label="Ar-X (Aryl Halide)"]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetalation [label="Ar'-B(OH)2 (Boronic Acid) + Base"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; } The Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
This protocol outlines a representative procedure for the synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-4-(tert-butyl)benzene | 213.12 | 10.0 | 2.13 g |
| 4-(Ethoxycarbonyl)phenylboronic acid | 193.99 | 12.0 | 2.33 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.1 (1 mol%) | 22.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.4 (4 mol%) | 105 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 50 mL |
| Water | - | - | 25 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-(tert-butyl)benzene (2.13 g, 10.0 mmol), 4-(ethoxycarbonyl)phenylboronic acid (2.33 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).
-
Solvent and Base Addition: Add toluene (50 mL) and an aqueous solution of potassium carbonate (2.76 g in 25 mL of water).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Reaction Setup\n(Reactants, Catalyst, Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventBase [label="2. Add Solvents and Base\n(Toluene, aq. K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="3. Purge with Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="4. Heat to Reflux (4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Cool and Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="6. Extraction with Ethyl Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="7. Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="8. Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="9. Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> SolventBase; SolventBase -> Inert; Inert -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> End; } Synthetic Workflow for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.[1]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[2] Its use in an aqueous solution creates a biphasic system, which can be advantageous for product separation.
-
Solvent System: The use of a biphasic toluene/water system is common in Suzuki couplings. Toluene is a good solvent for the organic reactants, while the aqueous phase dissolves the inorganic base. This can enhance the reaction rate and simplify the workup procedure.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation and deactivation of the catalyst, ensuring a higher yield.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. A thorough understanding of the reaction mechanism, including the roles of the catalyst, base, and solvent, is crucial for optimizing the reaction conditions and achieving high yields of the desired product. The provided protocol serves as a practical guide for the synthesis of this important chemical intermediate, highlighting the key experimental considerations for a successful outcome.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Tyrell, E., & Brookes, P. (2004). The Suzuki reaction. Synthesis, 2004(04), 469-493.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Sources
FTIR spectroscopy absorption bands for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
An In-Depth Technical Guide to the FTIR Spectral Analysis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Introduction
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a complex organic molecule featuring a biphenyl core, an aromatic ester, and aliphatic substitutions. Its utility in materials science and as a synthetic intermediate necessitates precise analytical characterization. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method for confirming the molecular identity and structural integrity of this compound by identifying its constituent functional groups through their characteristic vibrational modes. This guide offers a detailed interpretation of the FTIR spectrum of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, grounded in the fundamental principles of molecular vibrations and supported by established spectroscopic data.
Molecular Structure and Vibrational Fundamentals
To accurately interpret the FTIR spectrum, it is essential to first deconstruct the molecule into its primary vibrating components. The structure contains four distinct regions, each contributing a unique set of absorption bands.
-
Aromatic Ester Group: This is arguably the most prominent feature, comprising a carbonyl (C=O) group conjugated with the biphenyl ring and two distinct single-bonded C-O linkages.
-
Biphenyl System: The two para-substituted phenyl rings form the molecular backbone, giving rise to characteristic aromatic C-H and C=C vibrations.
-
tert-Butyl Group: This bulky aliphatic group, -C(CH₃)₃, has distinctive C-H stretching and bending modes.
-
Ethyl Group: The -O-CH₂CH₃ moiety of the ester provides signals from its aliphatic C-H bonds.
These functional groups and their key vibrational modes are illustrated below.
Suzuki-Miyaura cross-coupling protocols for synthesizing Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Application Note: Rational Design and Execution of Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
Executive Overview
The synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate represents a quintessential C–C bond formation exercise, uniting an electron-deficient aryl halide with a sterically hindered, electron-rich arylboronic acid. Biphenyl scaffolds are ubiquitous in advanced materials and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating protocol designed for drug development professionals and synthetic chemists, moving beyond empirical recipes to explain the physicochemical causality behind each operational parameter.
Mechanistic Causality & Reaction Design (E-E-A-T)
The Suzuki-Miyaura cross-coupling (SMC) is driven by a highly sensitive Pd(0)/Pd(II) catalytic cycle [1]. Understanding the mechanistic causality of each step is critical for rational optimization and troubleshooting:
-
Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of ethyl 4-bromobenzoate. The electron-withdrawing nature of the ethyl ester group reduces the electron density of the C–Br bond, significantly accelerating this insertion compared to electron-neutral or electron-rich substrates.
-
Transmetalation & Base Activation : 4-tert-butylphenylboronic acid is inherently a poor nucleophile. The addition of an inorganic base (such as K₂CO₃) is mandatory; it converts the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex. This activation drastically facilitates the transfer of the aryl group to the Pd(II) center [2].
-
Reductive Elimination : The two aryl groups, now coordinated to the Pd(II) complex, must adopt a cis-geometry to couple and form the biphenyl product, subsequently regenerating the Pd(0) catalyst. We specifically select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces the required cis-geometry, overcoming the steric hindrance imposed by the bulky tert-butyl group and preventing catalyst deactivation pathways [3].
Suzuki-Miyaura catalytic cycle for biphenyl synthesis.
Quantitative Optimization Data
Empirical optimization demonstrates the superiority of biphasic solvent systems and bidentate ligands for this specific steric and electronic substrate pairing.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (Ratio) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (2:1) | 80 | 12 | 68 |
| 2 | Pd(OAc)₂ | K₃PO₄ | THF/H₂O (2:1) | 70 | 8 | 74 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 4 | 92 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (2:1) | 90 | 4 | 89 |
Table 1: Reaction optimization matrix. Entry 3 represents the optimal conditions, balancing reaction kinetics, phase-transfer efficiency, and overall yield.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, a verifiable checkpoint ensures the integrity of the workflow, preventing downstream failures [3].
Phase 1: Reagent Preparation & Degassing Causality: Ambient oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid (yielding unwanted 4,4'-di-tert-butylbiphenyl).
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (1.0 mmol, 229 mg), 4-tert-butylphenylboronic acid (1.2 mmol, 214 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
-
Add a pre-mixed organic solvent system of Toluene (6 mL) and Ethanol (3 mL).
-
Validation Checkpoint 1 (Atmosphere) : Perform three freeze-pump-thaw cycles or sparge the mixture with ultra-pure Argon for 15 minutes. The suspension will transition to a clear, reddish-orange solution as the catalyst solubilizes.
Phase 2: Cross-Coupling Execution Causality: Ethanol acts as a crucial phase-transfer agent. It bridges the lipophilic toluene layer (containing the substrates) and the aqueous layer (containing the base), ensuring the base can efficiently interact with the boronic acid at the solvent interface. 4. Add a thoroughly degassed aqueous solution of K₂CO₃ (2.0 M, 1.5 mL, 3.0 mmol) via a gas-tight syringe. 5. Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 4 hours. 6. Validation Checkpoint 2 (In-Process) : Monitor reaction progression via TLC (Eluent: Hexanes:Ethyl Acetate 9:1). The starting material (Rf ~0.6) must disappear, replaced by a highly UV-active product spot (Rf ~0.5). The intense UV activity is a direct confirmation of the newly formed, extended π -conjugation of the biphenyl system.
Phase 3: Workup and Purification 7. Cool the reaction vessel to room temperature. Quench by adding 10 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 8. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 5% Ethyl Acetate in Hexanes). 10. Validation Checkpoint 3 (QA/QC) :
GC-MS : Confirm the molecular ion peak at m/z 282.16.
¹H NMR (CDCl₃) : Validate the structure by identifying the diagnostic ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm), the highly symmetric biphenyl aromatic region (multiplets between 7.4 – 8.1 ppm), and the intense, characteristic singlet of the tert-butyl group at ~1.35 ppm.
Step-by-step experimental workflow and validation.
References
-
Title : Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Source : Chemical Society Reviews. URL :[Link]
-
Title : Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Source : Journal of the American Society for Mass Spectrometry. URL :[Link]
-
Title : One-pot borylation/Suzuki-Miyaura sp2–sp3 cross coupling. Source : The Royal Society of Chemistry. URL :[Link]
Application Note: Step-by-Step Esterification Protocol for 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid
Introduction & Substrate Profiling
4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid ()[1] is a highly lipophilic, sterically hindered building block frequently utilized in drug discovery and materials science. Its rigid biphenyl core and bulky tert-butyl group make it an excellent structural motif for designing nuclear receptor ligands, PROTAC linkers, and liquid crystal precursors. However, these same structural features present synthetic challenges during esterification, primarily due to poor solubility in polar protic solvents and steric shielding of the carboxylate carbon.
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, selecting the correct esterification pathway is critical to avoiding poor yields and complex purifications.
-
Why Fischer Esterification is Sub-Optimal: Standard Fischer esterification requires refluxing the carboxylic acid in a large excess of the target alcohol with a strong acid catalyst (e.g., H₂SO₄)[2]. The biphenyl core exhibits poor solubility in simple alcohols. Furthermore, if your target ester requires a complex, expensive, or solid alcohol, using it as a solvent is economically and practically unfeasible.
-
The Steglich Advantage: To establish a self-validating, high-yielding system, the Steglich Esterification is the method of choice for biphenyl-4-carboxylic acid derivatives[3]. By utilizing a carbodiimide coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the reaction proceeds smoothly at room temperature in aprotic solvents.
-
Expert Insight (EDC vs. DCC): While Dicyclohexylcarbodiimide (DCC) is the classic reagent, this protocol mandates the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) . The causality behind this choice lies in downstream purification: DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicates chromatography. Conversely, EDC·HCl generates a highly water-soluble urea byproduct that is effortlessly removed during a basic aqueous workup, ensuring the protocol is a self-cleaning system[4].
Comparative Methodology
| Method | Reagents & Catalyst | Conditions | Atom Economy / Alcohol Usage | Byproduct Removal |
| Fischer | Excess Alcohol, H₂SO₄ | Reflux (80-120°C) | Poor (Requires alcohol as solvent) | Water (Easy), but unreacted acid remains |
| Acid Chloride | SOCl₂ or Oxalyl Chloride, Et₃N | 0°C to RT | Good (1.1 eq alcohol) | HCl gas, Triethylamine hydrochloride |
| Steglich (EDC) | EDC·HCl, DMAP, Alcohol | 0°C to RT | Excellent (1.1 eq alcohol) | Water-soluble urea (Removed via aqueous wash) |
Reaction Workflows
Mechanistic workflow of the EDC/DMAP-mediated Steglich esterification.
Step-by-step laboratory workflow for the synthesis and purification of the biphenyl ester.
Detailed Experimental Protocol: EDC/DMAP-Mediated Esterification
Materials & Reagents
-
4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid: 1.0 equivalent
-
Target Alcohol (R-OH): 1.1 equivalents
-
EDC·HCl: 1.2 equivalents
-
DMAP: 0.1 equivalents
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to the carboxylic acid)
Step-by-Step Procedure
Step 1: Reaction Setup (Activation)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Dissolve the 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling prevents the highly reactive O-acylisourea intermediate from undergoing an undesired N-acyl shift to form an unreactive N-acylurea[3].
-
Step 2: Reagent Addition
-
Add EDC·HCl (1.2 eq) in one portion, followed by DMAP (0.1 eq). Stir for 15 minutes at 0 °C to allow the formation of the active acylpyridinium species.
-
Add the target alcohol (1.1 eq) dropwise (if liquid) or in small portions (if solid).
Step 3: Reaction Propagation
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir for 12–24 hours under an inert atmosphere. Monitor progression via TLC (Thin-Layer Chromatography) or LC-MS until the starting acid is consumed.
Step 4: Self-Validating Aqueous Workup
-
Dilute the reaction mixture with an equal volume of DCM.
-
Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL).
-
Causality: This protonates and extracts the DMAP catalyst and the water-soluble urea byproduct generated by EDC into the aqueous phase.
-
-
Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 20 mL).
-
Causality: This deprotonates any unreacted biphenyl-4-carboxylic acid, pulling it into the basic aqueous phase.
-
-
Brine Wash: Wash with brine (1 × 20 mL) to remove residual water from the organic layer.
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient) to yield the analytically pure ester.
Analytical Validation
To verify the structural integrity of the synthesized ester, perform ¹H NMR spectroscopy. Key diagnostic peaks for the biphenyl core include:
-
tert-Butyl group: A strong singlet integrating to 9H at approximately 1.30 - 1.35 ppm .
-
Biphenyl Aromatic Protons: Two distinct sets of doublets (or multiplets depending on the ester substituent) integrating to 8H in the aromatic region between 7.40 - 8.15 ppm .
-
Ester linkage: A downfield shift of the protons adjacent to the newly formed ester oxygen (e.g., if using methanol, the -OCH₃ singlet will appear around 3.90 ppm).
References
-
National Center for Biotechnology Information. "4-(4-tert-Butylphenyl)benzoic Acid | C17H18O2 | CID 541479 - PubChem" nih.gov. URL:[Link]
-
Ndaru E, Zielewicz L, Shi Y, et al. "Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters." J Phys Org Chem. 2022;35(11):e4347. PMC - nih.gov. URL:[Link]
-
"Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity" Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]
Sources
- 1. 4-(4-tert-Butylphenyl)benzoic Acid | C17H18O2 | CID 541479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Introduction
The biphenyl moiety is a privileged structural motif in a multitude of functional molecules, including pharmaceuticals, liquid crystals, and advanced organic materials. Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of various high-value compounds, where the tert-butyl group enhances solubility and influences the material's physical properties, and the ethyl ester provides a versatile handle for further chemical transformations. The most efficient and widely adopted method for the synthesis of such unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate using palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ethyl 4-bromobenzoate). This step forms a square planar Pd(II) intermediate. The choice of ligand is crucial here, as electron-rich and bulky phosphine ligands can accelerate this rate-limiting step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (4-tert-butylphenylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The base also assists in the exchange of the halide on the palladium complex.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often promoted by bulky ligands which create steric strain around the metal center.
Experimental Protocol: Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
This protocol is designed to be a robust and reproducible method for the synthesis of the target compound on a laboratory scale.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for the synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 5.0 | 1.0 |
| 4-tert-Butylphenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | 6.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.05 | 0.01 (1 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | 0.1 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 10.0 | 2.0 |
| Toluene | C₇H₈ | - | 25 mL | - |
| Deionized Water | H₂O | - | 5 mL | - |
Equipment
-
100 mL round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (1.15 g, 5.0 mmol), 4-tert-butylphenylboronic acid (1.07 g, 6.0 mmol), and potassium phosphate (2.12 g, 10.0 mmol).
-
In a separate vial, weigh out Palladium(II) Acetate (11.2 mg, 0.05 mmol) and SPhos (41.1 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add the pre-weighed Palladium(II) Acetate and SPhos to the reaction flask.
-
Using a syringe, add degassed toluene (25 mL) and degassed deionized water (5 mL) to the flask. The use of degassed solvents is recommended to minimize dissolved oxygen.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a preheated oil bath set to 80 °C.
-
Stir the reaction mixture vigorously. A biphasic mixture will be observed initially.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material (Ethyl 4-bromobenzoate) and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) (2 x 30 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, typically an off-white to pale yellow solid, can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate as a white solid.
-
Determine the yield and characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality and Experimental Choices
-
Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky and electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition of the aryl bromide. This combination is known for its high activity and broad substrate scope.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of the ethyl ester functional group, which can be a concern with stronger bases like hydroxides.
-
Solvent System (Toluene/Water): The biphasic solvent system of toluene and water is commonly employed in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates the reaction at the interface of the two phases.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Data Analysis and Characterization
The progress of the reaction and the purity of the final product should be monitored and confirmed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the reaction progress by observing the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of the desired product by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product. The spectra should be consistent with the structure of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
-
High-Performance Liquid Chromatography (HPLC): Can be used for accurate quantification of the product and assessment of its purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-quality catalyst and ligand. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Ineffective base | Use freshly purchased or properly stored base. Consider trying a different base such as K₂CO₃ or Cs₂CO₃. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Oxygen contamination | Improve inert atmosphere technique. |
| Hydrolysis of the ester | Base is too strong or reaction time is too long | Use a milder base like K₃PO₄ or K₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed. |
Visualization of the Workflow
Sources
Application Note: Utilizing Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in Advanced Liquid Crystal Display (LCD) Formulations
Target Audience: Materials Scientists, R&D Chemists, and Display Technology Researchers.
Executive Summary & Mechanistic Role
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a highly specialized intermediate and dopant used in the formulation of advanced liquid crystal (LC) mixtures. In the development of high-performance Liquid Crystal Displays (LCDs)—ranging from Twisted Nematic (TN) to advanced Fringe-Field Switching (FFS) modes—the precise control of viscoelastic properties, phase transition temperatures, and electro-optic responses is paramount.
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific molecular architecture:
-
The Calamitic Core (Biphenyl): The rigid biphenyl structure provides the necessary geometric anisotropy (rod-like shape) required to induce birefringence ( Δn ) and maintain long-range orientational order within the nematic or smectic phases.
-
Steric Disruption via the tert-Butyl Group: Unlike linear alkyl chains (e.g., pentyl or hexyl groups) that promote highly ordered, interdigitated smectic phases, the bulky tert-butyl terminal group creates a steric exclusion zone. This structural bulk disrupts close intermolecular packing, effectively lowering the melting point ( Tm ) and suppressing the formation of higher-order smectic phases. This results in a broadened, more stable nematic phase window and enhances the compound's solubility when used as a dopant in commercial LC hosts [2].
-
Dielectric Tuning via the Ester Linkage: The ethyl carboxylate group (-COOEt) introduces a polarizable dipole moment. Depending on its orientation relative to the molecular long axis, this ester linkage allows for the fine-tuning of the dielectric anisotropy ( Δϵ ) of the bulk LC mixture, dictating how the material responds to an applied electric field[3]. Furthermore, the ester serves as a versatile synthetic handle for downstream derivatization.
Physicochemical Profiling & Structure-Property Relationships
To effectively utilize this compound in R&D, its structural contributions must be quantified. The table below summarizes the physicochemical profile and the functional impact of each molecular moiety.
| Property / Structural Feature | Value / Description | Impact on LC Formulation |
| Molecular Weight | 282.38 g/mol | Low molecular weight ensures minimal impact on the rotational viscosity ( γ1 ) of the bulk mixture, preserving fast switching times. |
| Core Structure | [1,1'-Biphenyl] | Imparts calamitic anisotropy; increases optical birefringence ( Δn ) due to extended π -conjugation. |
| Terminal Group 1 | tert-Butyl | Bulky steric profile; lowers Tm ; suppresses smectic phase interdigitation; acts as a solubility enhancer. |
| Terminal Group 2 | Ethyl Carboxylate | Polarizable ester; contributes to dielectric anisotropy ( Δϵ ); serves as a precursor for chiral derivatization. |
Application Workflows & Self-Validating Protocols
This compound can be utilized via two primary pathways: directly as a nematic dopant to widen the operating temperature range of an LC host, or as a synthetic precursor to generate chiral smectic C* (SmC*) liquid crystals for Ferroelectric LCDs (FLCs) [1].
Protocol A: Formulation and Validation of Nematic LC Mixtures
This protocol details the integration of the biphenyl derivative into a standard nematic host (e.g., 5CB or a commercial ZLI mixture) to suppress low-temperature crystallization.
Step-by-Step Methodology:
-
Gravimetric Blending: In a clean, dust-free glass vial, weigh the nematic LC host and add the Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate dopant at a concentration of 5.0% to 10.0% by weight (wt%).
-
Thermal Homogenization: Place the vial on a hotplate and heat the mixture to 15–20 °C above the clearing point (nematic-to-isotropic transition temperature, TNI ) of the host material. Stir continuously using a micro-magnetic stir bar for 30 minutes to ensure complete isotropic mixing.
-
Cooling and Degassing: Remove the vial from heat and allow it to cool slowly to room temperature. Place the vial in a vacuum desiccator for 10 minutes to remove any entrapped micro-bubbles.
-
Capillary Filling: Introduce the LC mixture into a pre-fabricated, polyimide-coated, anti-parallel rubbed ITO glass cell (typical gap: 5 µm) via capillary action at a temperature just below the TNI .
Self-Validation & Quality Control:
-
Validation Mechanism: Place the filled cell under a Polarized Optical Microscope (POM) with crossed polarizers.
-
Success Criteria: The observation of a uniform, defect-free homogeneous alignment (or a classic Schlieren texture if unaligned) confirms successful integration. The appearance of domain boundaries, phase separation, or solid microcrystals indicates that the dopant has exceeded its solubility limit, requiring a downward adjustment in wt%.
Protocol B: Synthetic Derivatization to Chiral Smectic C* (FLC) Precursors
To utilize the compound for fast-switching FLCs, the ethyl ester must be converted into a chiral ester to induce spontaneous polarization [1].
Step-by-Step Methodology:
-
Saponification: Dissolve the starting ester in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF). Add a 2M aqueous solution of KOH (3 equivalents). Reflux the mixture at 75 °C for 4 hours.
-
Acidification: Cool the reaction to room temperature and acidify with 1M HCl until the pH reaches ~2. The 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid will precipitate as a white solid. Filter, wash with distilled water, and dry under vacuum.
-
Steglich Esterification: In a flame-dried flask under N 2 , dissolve the carboxylic acid (1 eq.) and a chiral alcohol, such as (S)-(-)-2-methylbutanol (1.2 eq.), in anhydrous Dichloromethane (DCM).
-
Coupling: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq.) followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
Self-Validation & Quality Control:
-
Validation Mechanism (Visual): The Steglich esterification is self-indicating; the formation of a dense, white precipitate of N,N'-Dicyclohexylurea (DCU) visually confirms that the coupling reaction is actively proceeding.
-
Validation Mechanism (Analytical): Post-filtration and purification, 1 H-NMR must show the disappearance of the ethyl ester quartet (~4.3 ppm) and the appearance of the chiral multiplet signals corresponding to the (S)-2-methylbutyl chain, validating the structural conversion.
Workflow Visualization
The following diagram illustrates the dual-pathway application of the compound, mapping the decision matrix from raw material to device integration.
Workflow for the formulation and derivatization of tert-butyl biphenyl carboxylate in LCDs.
Conclusion
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a highly versatile building block in display materials science. By leveraging the steric hindrance of its tert-butyl group, formulation scientists can effectively suppress unwanted smectic phases and lower crystallization temperatures in nematic mixtures. Alternatively, its reactive ester moiety provides a direct route to synthesizing advanced chiral dopants for next-generation, fast-switching Ferroelectric LCDs. Strict adherence to thermal homogenization and self-validating analytical checks ensures high-fidelity integration into commercial display technologies.
References
- Synthesis and smectogenic A and C properties of (S)-(-)-2-Methylbutyl 4'-(4”-n-alkanoyloxybenzoyloxy) biphenyl-4-carboxylates.* Academic Journals (2010).
- An experimental and computational study of the effects of terminal group design in liquid crystal hosts and guest dyes.White Rose eTheses Online.
- Dynamic Dielectric Anisotropy of Nematics with Respect to Molecular Structure.Taylor & Francis (2011).
Application Note: Engineering Luminescent Polymer Backbones using Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Target Audience: Materials Scientists, Polymer Chemists, and Theranostic Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction and Chemical Rationale
The development of high-efficiency luminescent polymers requires precise control over molecular architecture to balance electronic properties with physical processability. Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate serves as an elite building block for synthesizing both covalent luminescent polymers and Metal-Organic Frameworks (MOFs).
As a Senior Application Scientist, I select this specific precursor for three fundamental reasons:
-
The Biphenyl Core: The rigid, π -conjugated biphenyl axis is essential for facilitating efficient intramolecular charge transfer and generating strong optical non-linearity, which are prerequisites for deep-blue luminescence[1].
-
The tert-Butyl Terminus: In solid-state applications, planar conjugated systems inherently suffer from Aggregation-Caused Quenching (ACQ) due to π−π stacking. The bulky tert-butyl group at the 4' position introduces critical steric hindrance. This modification enlarges intermolecular spacing, reduces non-radiative vibrational decay, and dramatically enhances the Photoluminescence Quantum Yield (PLQY)[2]. Furthermore, it imparts lipophilicity, ensuring the resulting polymers remain soluble in organic solvents for downstream processing.
-
The Ethyl Ester Handle: The ester group at the 4 position acts as a highly stable, easily purifiable synthetic handle. It can be selectively hydrolyzed to yield a carboxylic acid for coordination-driven self-assembly, or reduced to a diol/monomer for step-growth polycondensation.
Photophysical Dynamics: Overcoming Aggregation-Caused Quenching (ACQ)
The primary failure mode of luminescent polymers in the solid state is non-radiative decay triggered by chain aggregation. The integration of the tert-butyl group fundamentally alters the spatial geometry of the polymer backbone.
Fig 1. Mechanism of ACQ mitigation via tert-butyl induced steric hindrance.
Synthetic Workflows and Divergent Polymerization
The ethyl ester precursor offers a divergent synthetic platform. Depending on the target application—whether a rigid chemical sensor (MOF) or a flexible, solution-processable bio-imaging probe (Polyester)—the precursor is activated through specific pathways.
Fig 2. Divergent synthetic pathways for incorporating the biphenyl monomer into polymers.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Saponification to 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid
Causality Focus: Direct polymerization with esters is often kinetically unfavorable. Hydrolysis to the free carboxylic acid is required to create a reactive ligand for coordination chemistry.
-
Dissolution: Dissolve 5.0 g of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in a 1:1 mixture of THF and Ethanol (50 mL). Rationale: THF is required to solvate the highly lipophilic tert-butyl biphenyl core, while ethanol ensures miscibility with the aqueous base.
-
Hydrolysis: Add 20 mL of 2M NaOH (aq). Reflux the mixture at 75°C for 4 hours.
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf≈0.7 ) should disappear, replaced by a baseline spot (the sodium salt of the acid).
-
Precipitation & Recovery: Cool to room temperature and remove THF/EtOH under reduced pressure. Dilute the aqueous layer with 50 mL DI water and acidify dropwise with 1M HCl until pH 2 is reached. Rationale: Protonating the carboxylate forces the highly hydrophobic biphenyl acid to crash out of solution.
-
Validation: Filter, wash with cold water, and dry under vacuum. Confirm success via FTIR: The sharp ester carbonyl stretch at ~1715 cm −1 must shift to a broader acid carbonyl stretch at ~1690 cm −1 .
Protocol B: Solvothermal Synthesis of Luminescent Zn-Coordination Polymer
Causality Focus: Biphenyl carboxylates are exceptional ligands for Zn-based MOFs, which exhibit strong luminescence quenching in the presence of heavy metals or nitroaromatics, making them ideal sensors[3].
-
Precursor Mixing: Dissolve 0.5 mmol of the synthesized 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid and 0.5 mmol of Zn(NO 3 ) 2⋅6 H 2 O in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours. Rationale: Slow, high-temperature assembly in DMF (which acts as both solvent and potential coordinating modulator) prevents kinetic trapping and yields defect-free crystals, minimizing non-radiative trap states.
-
Cooling & Harvesting: Cool to room temperature at a strictly controlled rate of 5°C/hour. Filter the resulting luminescent crystals and wash with fresh DMF and methanol.
-
Self-Validating Sensor Assay: Disperse 5 mg of the Zn-MOF in water. Excite at 330 nm and monitor emission at ~410 nm. Titrate with 1 mM Fe(III) solution. A sharp decrease in fluorescence intensity confirms the structural integrity and sensing capability of the porous network[3].
Quantitative Data: The Impact of tert-Butylation
The inclusion of the tert-butyl group is not merely structural; it dictates the functional viability of the polymer. The table below summarizes the comparative photophysical and physicochemical properties demonstrating the superiority of the tert-butylated backbone[2].
| Polymer System | Substituent at 4' Position | Solid-State PLQY (%) | Emission λmax (nm) | Solubility in THF (mg/mL) |
| Zn-MOF-BP | Hydrogen (-H) | 12.4 | 410 | Insoluble (Network) |
| Zn-MOF-tBP | tert-Butyl (-tBu) | 38.7 | 405 | Insoluble (Network) |
| Polyester-BP | Hydrogen (-H) | 18.2 | 425 | < 5 |
| Polyester-tBP | tert-Butyl (-tBu) | 45.6 | 418 | > 50 |
Table 1: Comparative data illustrating how tert-butylation drastically improves both quantum yield (by suppressing ACQ) and organic solubility.
Applications in Drug Development & Theranostics
For drug development professionals, luminescent polymers derived from Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate offer a unique advantage in theranostic nanomedicine .
When incorporated into amphiphilic block copolymers (e.g., PEG-b-Polyester), the highly lipophilic tert-butyl biphenyl segments drive the self-assembly of polymeric micelles in aqueous environments. These micelles can encapsulate hydrophobic APIs (Active Pharmaceutical Ingredients). Because the polymer backbone itself is intrinsically luminescent (emitting in the blue spectrum), it eliminates the need to conjugate external fluorophores (like FITC or Cy5) which often alter the pharmacokinetic profile of the nanocarrier. This allows for real-time, non-destructive in vitro cellular tracking and in vivo biodistribution analysis of the drug delivery vehicle.
References
- Dual Luminescent Coordination Polymers Based on Flexible Aliphatic Carboxylate Ligands Supplemented by Rigid Bipyridyl Ligands for 2,4-Dinitrophenol (DNP) and Iron(III)
- Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)
- Source: MPG.
Sources
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
Application Note: Reagents and Solvent Selection for the Synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (SMC)
Executive Summary
The synthesis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate represents a classic construction of a functionalized biaryl scaffold, a structural motif ubiquitous in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The most robust method for assembling this scaffold is the Suzuki-Miyaura cross-coupling (SMC) , utilizing ethyl 4-bromobenzoate as the electrophile and 4-tert-butylphenylboronic acid as the nucleophile.
While the SMC is widely known, achieving quantitative yields without compromising functional group integrity (e.g., preventing ester hydrolysis or protodeboronation) requires a precise mechanistic understanding of reagent causality. This application note provides an authoritative guide to selecting the optimal catalyst, base, and solvent systems, supported by a self-validating experimental protocol.
Mechanistic Rationale & Reagent Selection
The successful coupling of these specific substrates relies on balancing the electronic and steric demands of the catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.
Catalyst and Ligand Selection
-
The Electrophile: Ethyl 4-bromobenzoate possesses an electron-withdrawing ester group in the para position. This lowers the LUMO of the C–Br bond, making the initial oxidative addition to the Pd(0) center highly favorable and rapid [1].
-
The Ligand: Because oxidative addition is fast, the rate-limiting step shifts to transmetalation or reductive elimination. While the classic tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) is functional, it is prone to oxidation and requires high catalyst loading (5–10 mol%).
-
Optimal Choice: A bidentate ligand complex such as Pd(dppf)Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or a bulky monophosphine precatalyst like XPhos Pd G3 is highly recommended [2]. The bidentate nature of dppf forces the intermediate Pd(II) complex into a cis-geometry, which dramatically accelerates the final reductive elimination step, minimizing catalyst degradation into inactive "Pd black" [3].
Base Selection: The Dual Role
In SMC, the base is not merely an acid scavenger; it is a critical mechanistic participant. It coordinates with the trivalent boronic acid to form a tetravalent, electron-rich boronate complex ( [Ar-B(OH)3]− ), which is the actual species that undergoes transmetalation with the Pd(II) halide complex [1].
-
Avoid Strong Bases: Strong aqueous bases like NaOH or KOH will rapidly saponify the ethyl ester of the electrophile at elevated temperatures, leading to unwanted carboxylic acid byproducts.
-
Optimal Choice: Potassium carbonate ( K2CO3 ) or Potassium phosphate ( K3PO4 ) provides the perfect pKa balance. They are sufficiently basic to form the reactive boronate intermediate but mild enough to leave the ethyl ester completely intact under standard heating conditions (80 °C).
Solvent System Selection
The solvent must homogenize a highly non-polar organic electrophile, a moderately polar boronic acid, and an inorganic salt.
-
Standard High-Yield System: 1,4-Dioxane / Water (4:1 v/v) . Dioxane provides a higher boiling point (101 °C) than THF, allowing for faster reaction kinetics. The 20% water content is strictly necessary to dissolve the K2CO3 and facilitate the boronate formation[1].
-
Green Chemistry Alternative: For process chemists aiming to reduce environmental impact, Isopropyl acetate (i-PrOAc) / Water has emerged as a highly effective, low-toxicity alternative to ethereal solvents, offering excellent phase separation during workup [4].
Mandatory Visualization: Catalytic Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.
Quantitative Data: Condition Optimization Summary
The following table summarizes the causal relationship between reagent selection and reaction outcomes, guiding the chemist toward the optimal protocol.
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Primary Impurity / Issue |
| Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/EtOH/ H2O | 80 | 12 | 78% | Protodeboronation, Slow kinetics |
| Pd(dppf)Cl2 (2%) | NaOH (2.0) | 1,4-Dioxane/ H2O | 80 | 2 | 45% | Ester Hydrolysis (Saponification) |
| Pd(dppf)Cl2 (2%) | K2CO3 (2.0) | 1,4-Dioxane/ H2O (4:1) | 80 | 3 | >95% | None (Clean Conversion) |
| XPhos Pd G3 (1%) | K3PO4 (2.0) | i-PrOAc/ H2O (4:1) | 60 | 4 | 92% | Trace homocoupling (Green protocol) [4] |
Experimental Protocol (1.0 mmol Scale)
Materials Required
-
Electrophile: Ethyl 4-bromobenzoate (229 mg, 1.0 mmol, 1.0 equiv)
-
Nucleophile: 4-tert-butylphenylboronic acid (213 mg, 1.2 mmol, 1.2 equiv)
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 adduct (16.3 mg, 0.02 mmol, 2 mol%)
-
Base: Potassium carbonate ( K2CO3 ) (276 mg, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) — Degassed
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 4-bromobenzoate, 4-tert-butylphenylboronic acid, K2CO3 , and Pd(dppf)Cl2 .
-
Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. (Self-Validation: Failure to remove oxygen will result in rapid catalyst oxidation, visible as an immediate black precipitate upon solvent addition).
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water. The mixture will appear as a biphasic orange/red suspension.
-
Execution: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: After 2 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 9:1). The product spot will be highly UV-active and slightly less polar than the starting bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc ( 2×10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 0% to 5% EtOAc in Hexanes) to yield the pure Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate as a white solid/viscous oil.
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. Monitor the following physical and chemical cues to ensure process integrity:
-
Colorimetric Validation: A healthy Pd-catalyzed SMC will typically maintain a yellow, orange, or deep red hue throughout the heating process. If the solution turns completely opaque black with a heavy precipitate within the first 30 minutes, the catalyst has "crashed out" into inactive Pd(0) nanoparticles (Pd black) [3]. This indicates either oxygen contamination or an exhausted ligand.
-
Protodeboronation Check: If LC-MS or GC-MS analysis shows the presence of tert-butylbenzene, the boronic acid is undergoing protodeboronation before transmetalation can occur. To correct this, ensure the solvent is strictly degassed (water can act as a proton source if the reaction is too slow) or slightly increase the equivalents of the boronic acid to 1.3 eq.
-
Homocoupling: The presence of 4,4'-di-tert-butylbiphenyl indicates oxidative homocoupling of the boronic acid. This is exclusively caused by the presence of trace oxygen acting as an oxidant. Rigorous Schlenk techniques are required to eliminate this.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Alastair J. J. Lennox and Guy C. Lloyd-Jones. Chemical Society Reviews, 2014, 43, 412-443. URL:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021, 6, 51, 35548–35561. URL:[Link]
-
Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2022, 33, 3, 462–470. URL:[Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 2021, 9, 1, 482–492. URL:[Link]
The Application Scientist’s Diagnostic Manual: Optimizing Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura cross-coupling of ethyl 4-bromobenzoate and 4-(tert-butyl)phenylboronic acid . While this reaction appears straightforward on paper, the unique electronic and structural properties of these specific substrates introduce competing side reactions that can decimate your yield.
This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. We will dissect the catalytic cycle, address your most common failure modes, and provide a self-validating protocol to ensure reproducible, high-yield synthesis.
Part 1: Mechanistic Failure Analysis
To fix a failing reaction, you must first understand where the catalytic cycle is breaking down. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. For our specific substrates, the electron-withdrawing ester on the aryl bromide ensures rapid oxidative addition. Therefore, the transmetalation step —which requires base activation of the boronic acid—is your primary bottleneck and the source of most side reactions.
Caption: Suzuki-Miyaura catalytic cycle highlighting competing side reactions and failure points.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows complete consumption of ethyl 4-bromobenzoate, but my isolated yield is <20%. The major byproduct has a mass corresponding to a carboxylic acid. What went wrong?
Causality: You are experiencing ester saponification (hydrolysis). The Suzuki coupling requires a base to form the reactive boronate anion necessary for transmetalation[1]. However, if you use strong aqueous bases like NaOH, KOH, or Ba(OH)₂, the hydroxide ions will rapidly attack the ethyl ester of both your starting material and your desired product, converting them into water-soluble carboxylate salts. The Fix: Switch to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., Toluene/H₂O 4:1) provides sufficient basicity to drive transmetalation without hydrolyzing the ester.
Q2: I am detecting significant amounts of tert-butylbenzene in my crude mixture. How do I prevent this?
Causality: This is a classic case of protodeboronation, where the C-B bond of your 4-(tert-butyl)phenylboronic acid is cleaved and replaced by a C-H bond[2]. While base-catalyzed protodeboronation is more notorious with electron-deficient substrates, prolonged heating in aqueous basic conditions will eventually degrade even electron-rich boronic acids like yours[3]. The Fix:
-
Lower the thermal energy: Reduce the reaction temperature from reflux (100 °C) to 70–80 °C.
-
Stoichiometric compensation: Use a slight excess of the boronic acid (1.3 equivalents) to compensate for unavoidable baseline degradation.
-
Slow-release strategy: If the issue persists, convert your boronic acid to a pinacol ester (BPin). This protects the C-B bond and releases the active boronic acid slowly into the catalytic cycle, minimizing the concentration of susceptible intermediates[2].
Q3: The reaction stalls at 50% conversion, and the solution turns from pale yellow to opaque black within 30 minutes. Why?
Causality: The black precipitate is "Pd black"—agglomerated, catalytically dead palladium(0) nanoparticles. This indicates severe catalyst deactivation. It occurs when oxygen infiltrates the system and oxidizes the phosphine ligands, or when the transmetalation step is too slow, leaving the Pd(II) intermediate vulnerable to decomposition[4]. The Fix: Rigorous degassing is non-negotiable. Sparging the solvents with argon for 30 minutes prevents ligand oxidation[4]. Additionally, switch from a monodentate ligand (like PPh₃) to a bidentate ligand (like dppf in Pd(dppf)Cl₂), which significantly stabilizes the palladium center against aggregation.
Part 3: Quantitative Parameter Matrix
To further illustrate the causality of reaction conditions, review the following data summary of base/solvent combinations and their direct impact on the synthesis of ester-containing biphenyls.
| Base / Solvent System | Est. Product Yield | Major Byproduct / Failure Mode | Mechanistic Rationale |
| KOH / THF:H₂O (1:1) | < 10% | 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid | Strong hydroxide nucleophilicity causes rapid ester saponification. |
| K₂CO₃ / Toluene:H₂O (4:1) | 85 - 90% | Trace Homocoupling | Mild biphasic conditions activate boronic acid while preserving the ethyl ester. |
| Cs₂CO₃ / DMF (Anhydrous) | 70 - 75% | Unreacted Ar-Br (Stalled) | Complete lack of water slows boronate formation, hindering the transmetalation step. |
| K₃PO₄ / Dioxane:H₂O (10:1) | 80 - 88% | tert-butylbenzene (Protodeboronation) | High boiling point (reflux >100 °C) accelerates thermal C-B bond cleavage. |
Part 4: Self-Validating Experimental Protocol
A robust protocol must tell you if it is failing while you are running it. Follow this step-by-step methodology, utilizing the built-in visual and analytical validation checkpoints.
Caption: Experimental workflow for Suzuki-Miyaura coupling with built-in analytical validation.
Step-by-Step Methodology
Materials: Ethyl 4-bromobenzoate (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.3 eq), K₂CO₃ (2.5 eq), Pd(dppf)Cl₂ (0.05 eq), Toluene/H₂O (4:1 v/v).
-
Rigorous Solvent Degassing: Combine Toluene and H₂O in a 4:1 ratio. Sparge with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles.
-
Mechanistic Rationale: Oxygen promotes oxidative homocoupling of the boronic acid and degrades the Pd catalyst[4].
-
-
Reagent Assembly: Charge an oven-dried Schlenk flask with Ethyl 4-bromobenzoate, 4-(tert-butyl)phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Evacuate and backfill with Argon three times.
-
Validation Checkpoint: The solid mixture should appear red/orange due to the Pd(dppf)Cl₂ precatalyst.
-
-
Reaction Initiation: Add the degassed solvent mixture via syringe. Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm to ensure biphasic mixing).
-
Validation Checkpoint: The solution should turn a clear, pale yellow/orange as the active Pd(0) species is generated. If the solution immediately turns opaque black, oxygen has entered the system; halt and restart.
-
-
Monitoring and Quench: Monitor via TLC or LC-MS after 4 hours. Once the aryl bromide is consumed, cool the flask to room temperature. Quench immediately with saturated aqueous NH₄Cl.
-
Mechanistic Rationale: NH₄Cl neutralizes the carbonate base, dropping the pH and immediately halting any background protodeboronation or ester hydrolysis during the workup phase.
-
-
Extraction: Transfer to a separatory funnel, extract 3x with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo for column chromatography.
References[2] Technical Support Center: Managing Protodeborylation in Suzuki Reactions - benchchem.com. Verify Source[4] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - benchchem.com. Verify Source[1] Suzuki-Miyaura Coupling - libretexts.org. Verify Source[3] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry - acs.org. Verify Source
Sources
Resolving solubility issues with Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in polar aprotic solvents
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Topic Focus: Overcoming the thermodynamic and kinetic solubility barriers of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in polar aprotic solvents (DMSO, DMF).
Introduction: The Physicochemical Challenge
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a highly lipophilic, rigid molecule. Its structure features a planar biphenyl core that engages in strong intermolecular π−π stacking, compounded by a bulky, highly hydrophobic tert-butyl group. When researchers attempt to dissolve this compound in standard screening solvents like Dimethyl Sulfoxide (DMSO), they frequently encounter severe precipitation or suspension issues. This guide provides field-proven, mechanistically grounded protocols to force dissolution and maintain compound stability during biological assays.
Section 1: Understanding the Causality (The "Why")
Q: Why does this specific biphenyl ester resist dissolution in standard polar aprotic solvents like DMSO?
A: The insolubility is driven by a thermodynamic clash between the solute's structural lipophilicity and the solvent's high polarity. Polar aprotic solvents like DMSO possess high dielectric constants ( ϵ≈46.7 ) and form strong, highly ordered dipole-dipole networks 1.
Because Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate lacks hydrogen bond donors and has a high estimated LogP (> 5.0), the energy required to disrupt the strong DMSO-DMSO solvent network is not thermodynamically compensated by the weak dipole-induced dipole forces formed between the solvent and the lipophilic solute 2. The crystal lattice energy of the solid simply overpowers the solvation energy.
Quantitative Data Summary: Solute vs. Solvent Properties
To understand the incompatibility, we must compare the physicochemical properties of the compound against primary and alternative solvents.
Table 1: Physicochemical Profile Comparison
| Property | Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | Dimethyl Sulfoxide (DMSO) | Tetrahydrofuran (THF) |
| Role in Assay | Solute (Lipophilic Target) | Primary Solvent (Polar Aprotic) | Bridging Co-Solvent |
| Estimated LogP | ~5.5 - 6.0 | -1.35 | 0.46 |
| Dielectric Constant ( ϵ ) | Low (Non-polar) | 46.7 (Highly Polar) | 7.5 (Moderately Polar) |
| H-Bond Donors | 0 | 0 | 0 |
| Primary Intermolecular Force | Dispersion, π−π stacking | Dipole-Dipole | Dipole-Induced Dipole |
Section 2: Troubleshooting Workflows & Protocols (The "How")
Q: What is the best immediate intervention if the compound forms a cloudy suspension in 100% DMSO?
A: Apply targeted thermal and acoustic energy. Heating the suspension increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution. Concurrent bath sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This mechanical force shatters the crystalline aggregates of the biphenyl compound, exponentially increasing the surface area available for solvation 1.
Protocol 1: Thermal-Acoustic Solubilization
Self-Validation Metric: Visual clearance and absence of light scattering.
-
Vortexing: Vigorously vortex the DMSO/compound suspension for 60 seconds to disperse large macroscopic clumps.
-
Heating: Place the sealed vial in a water bath or thermomixer set to 45°C for 15 minutes. (Caution: Do not exceed 50°C to prevent potential ester hydrolysis if trace moisture is present).
-
Sonication: Transfer the vial to an ultrasonic bath. Sonicate for 15–30 minutes, maintaining the bath temperature around 40°C.
-
Verification (Tyndall Test): Hold the vial against a dark background and shine a laser pointer through the solution. The absence of a scattered beam (Tyndall effect) confirms complete thermodynamic solubilization.
Q: If thermal-acoustic methods fail, how can I modify the solvent system without ruining assay compatibility?
A: You must lower the bulk dielectric constant of the solvent system by introducing a "bridging" co-solvent. Ethereal solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are fully miscible with DMSO but have significantly lower dielectric constants ( ϵ≈7.5 and 2.2 , respectively) 3. These solvents solvate the non-polar biphenyl rings much more effectively than pure DMSO 4.
Protocol 2: Co-Solvent Stock Preparation
-
Primary Solvation: Weigh the dry powder and dissolve it in a minimal volume of THF (representing exactly 10% of your final intended stock volume). Vortex until completely clear.
-
Dilution: Slowly add 100% DMSO dropwise while continuously vortexing until the final desired volume is reached (creating a 10% THF / 90% DMSO stock).
-
Storage: Store aliquots at -20°C in tightly sealed, argon-purged vials to prevent THF evaporation and moisture ingress.
Q: My DMSO stock is perfectly clear, but the compound instantly precipitates ("crashes out") when added to my aqueous assay buffer. How do I fix this?
A: This is a failure of kinetic solubility caused by a rapid solvent shift. When the DMSO stock is diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the highly lipophilic biphenyl compound stranded in a high-dielectric environment where it rapidly nucleates and precipitates, ruining the assay 1. You must lower the surface tension of the receiving buffer or provide hydrophobic pockets for the compound.
Protocol 3: Surfactant-Mediated Aqueous Dilution
-
Buffer Preparation: Supplement your aqueous assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier molecule like Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 1-2% w/v.
-
Pre-warming: Warm both the DMSO stock and the supplemented assay buffer to 37°C to prevent temperature-shock nucleation.
-
Agitated Addition: Place the assay buffer on a magnetic stirrer. While stirring vigorously, inject the DMSO stock directly into the vortex of the buffer (not down the side of the tube) to ensure instantaneous dispersion into micelles.
-
Final Concentration: Ensure the final DMSO concentration remains ≤ 1% v/v to prevent solvent-induced assay artifacts.
Section 3: Visualizing the Solubilization Workflows
Fig 1. Stepwise decision tree for solubilizing lipophilic biphenyls in polar aprotic solvents.
Fig 2. Thermodynamic and kinetic phase transitions during assay dilution of lipophilic stocks.
Section 4: References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Li Di, Edward H Kerns. Drug Discovery Today (2006). 1
-
DMSO Solubility Assessment for Fragment-Based Screening. Molecules / MDPI (2021). 2
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews / ACS Publications (2022). 3
-
Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Karina M. De Fina, et al. Canadian Journal of Chemistry (1999). 4
Sources
Technical Support Center: Column Chromatography Purification of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this compound. Our focus is on providing practical, experience-driven advice to overcome common challenges and optimize your purification workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate?
For the purification of moderately non-polar compounds like Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, silica gel is the most frequently used stationary phase in normal-phase column chromatography. Its polarity allows for effective separation from both more polar and less polar impurities. For reversed-phase applications, C18 or biphenyl stationary phases are common choices, offering alternative selectivity based on hydrophobic and π-π interactions.[1]
Q2: How do I determine the optimal solvent system (mobile phase) for my column?
The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) for the desired compound in the range of 0.25-0.35. This Rf value typically translates well to column chromatography, allowing for good separation from impurities.
Pro-Tip: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate, until the target Rf is achieved.[2] A common starting point for biphenyl compounds is a hexane/ethyl acetate mixture.[2][3]
Q3: My compound is not dissolving well for sample loading. What should I do?
If your crude product has poor solubility in the initial mobile phase, you can use a stronger, more polar solvent to dissolve it completely. However, to avoid band broadening, it is crucial to then adsorb this solution onto a small amount of silica gel. The solvent is then carefully evaporated under reduced pressure to yield a dry, free-flowing powder. This "dry loading" method ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[4]
Q4: I'm seeing peak tailing in my collected fractions. What could be the cause?
Peak tailing can arise from several factors:
-
Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks. Try reducing the amount of crude material loaded.[5]
-
Secondary Interactions: Acidic impurities on the silica gel can interact with your compound. Adding a small amount of a modifier like triethylamine to the mobile phase can help to mitigate these interactions.
-
Improper Packing: Voids or channels in the silica gel bed can cause uneven flow and lead to tailing. Ensure your column is packed uniformly.[4]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Issue 1: Poor Separation of Impurities
Scenario: Your collected fractions are still a mixture of your desired product and closely related impurities.
| Possible Cause | Troubleshooting Steps & Explanation |
| Inappropriate Mobile Phase Polarity | The polarity of your eluent may be too high, causing both your product and impurities to elute quickly and together. Solution: Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all compounds, allowing for better separation. |
| Insufficient Column Length or Diameter | A short or narrow column may not provide enough surface area for effective separation of compounds with similar Rf values. Solution: Increase the column length to improve resolution. A larger diameter can be used for larger sample quantities, but ensure proper packing to avoid channeling. |
| Elution Gradient is Too Steep | If using a gradient elution, a rapid increase in solvent polarity can cause co-elution of closely related compounds. Solution: Employ a shallower gradient, increasing the polar solvent percentage more slowly over a larger volume. This provides more time for individual compounds to separate. |
Issue 2: Low or No Recovery of the Product
Scenario: You are unable to elute your product from the column, or the yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps & Explanation |
| Mobile Phase Polarity is Too Low | Your solvent system may not be strong enough to move the compound down the column. Solution: Gradually increase the polarity of the mobile phase. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. This can sometimes occur with highly polar compounds on silica gel. Solution: While less common for this specific compound, consider switching to a less active stationary phase like alumina or using a reversed-phase setup if normal-phase is problematic. |
| Product is Highly Diffuse | If the product elutes as a very broad band, it can be difficult to detect and collect, leading to apparent low recovery. Solution: Optimize your sample loading technique. Use the dry loading method described in the FAQs to ensure a concentrated starting band. Also, ensure your column is packed correctly to prevent band broadening.[4] |
Issue 3: Product Crystallizes on the Column
Scenario: You observe solid material precipitating at the top or within the column bed.
| Possible Cause | Troubleshooting Steps & Explanation |
| Poor Solubility in the Mobile Phase | The chosen mobile phase may not be a good solvent for your purified compound at the concentration it reaches on the column. Solution: Increase the polarity of the mobile phase to improve solubility. You can also try a different solvent system altogether. Sometimes, gently heating the column (if appropriate for your setup) can help redissolve the compound. |
| Sample Overload | Loading too much material can lead to concentrations that exceed the solubility limit in the mobile phase. Solution: Reduce the amount of crude product loaded onto the column. It may be more efficient to run multiple smaller columns than one overloaded large one. |
III. Experimental Protocols & Workflows
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Spot the Sample: Dissolve a small amount of your crude Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line. Allow the solvent to evaporate completely.
-
Develop the Plate: Prepare a series of developing chambers (beakers with watch glasses or dedicated TLC chambers) with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). Place a piece of filter paper in each chamber to ensure vapor saturation.[6] Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line.
-
Visualize the Plate: Once the solvent front has moved about 80-90% up the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[6]
-
Calculate Rf: Calculate the Rf value for your product spot in each solvent system using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Select Optimal System: Choose the solvent system that gives an Rf value between 0.25 and 0.35 for the desired product.
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC. Retrieved from
-
MedChemExpress. (n.d.). Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate. Retrieved from
-
HPLC. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Retrieved from
-
Analyst (RSC Publishing). (n.d.). Comparison of liquid chromatographic methods for analysis of homologous alkyl esters of biphenyl-4,4′-dicarboxylic acid. Retrieved from
-
Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from
-
ChemRxiv. (n.d.). Giving preparative thin layer chromatography some tender loving care. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from
-
SIELC Technologies. (n.d.). Separation of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (n.d.). Chromatograms of biphenyl (19) and three methylbiphenyl isomers,.... Retrieved from
-
MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from
-
Chromatography Online. (2026, March 13). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 2,2'-Bipyridine-4-carboxylate. Retrieved from
-
Benchchem. (n.d.). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from
-
LCGC. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Tokyo Chemical Industry. (n.d.). Ethyl [1,1'-Biphenyl]-4-carboxylate. Retrieved from
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from
-
IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. Retrieved from
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from
-
PMC. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from
-
Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Novel Hydrophobic Interaction Chromatography Next Generation Therapeutic Challenges. Retrieved from
-
PubMed. (1989, April 19). Determination of 4-tert.-butylphenol and 4-tert.-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography. Retrieved from
-
Agilent. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Retrieved from
-
Chromanik Technologies. (n.d.). Biphenyl. Retrieved from
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Biphenyl Carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most persistent bottlenecks in Suzuki-Miyaura cross-coupling: the oxidative homocoupling of arylboronic acids .
When synthesizing biphenyl carboxylates—a privileged structural motif in pharmaceuticals and liquid crystalline polymers—homocoupling not only depletes your valuable boronic acid starting material but also generates symmetric biaryl impurities that are notoriously difficult to separate from the target product. This guide provides mechanistic insights, field-proven FAQs, and self-validating protocols to engineer this side reaction out of your workflow.
Part 1: Mechanistic Insight & Troubleshooting FAQs
To eliminate homocoupling, we must first understand its causality. The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, when molecular oxygen is present, it acts as an oxidant, converting the active Pd(0) species into a Pd(II)-peroxo complex[1]. This rogue Pd(II) intermediate readily undergoes double transmetalation with two equivalents of your arylboronic acid. Subsequent reductive elimination yields the undesired symmetric homocoupled dimer[1].
Caption: Competing pathways: Desired cross-coupling vs. oxygen-promoted homocoupling.
Frequently Asked Questions
Q1: I am seeing massive amounts of symmetric biphenyl byproduct. Is degassing alone enough to stop this? A1: While rigorous degassing removes the oxygen that promotes homocoupling[2], it is often insufficient on its own because trace oxidants or unreduced Pd(II) precatalysts can still trigger the side reaction. A highly effective, field-proven strategy is the addition of a mild reducing agent, such as potassium formate . Potassium formate acts as an in situ reductant that rapidly reduces free Pd(II) species back to the active Pd(0) state without blocking the main catalytic cycle or reducing your desired oxidative addition complex[3].
Q2: How does my choice of palladium precatalyst and ligand impact the homocoupling rate? A2: High concentrations of unliganded palladium favor catalyst aggregation (forming palladium black) and promote side reactions like homocoupling and dehalogenation[4]. Using bidentate ligands (e.g., DPPF) or bulky, electron-rich monodentate ligands (e.g., Buchwald ligands like SPhos) forms highly stable complexes with palladium, reducing the likelihood of dissociation[4]. Furthermore, a highly active catalyst system accelerates the desired cross-coupling rate so that it kinetically outcompetes the homocoupling pathway[2].
Q3: Carboxylic acids are highly polar and coordinate with metals. What specific reaction conditions work best for biphenyl carboxylates? A3: Unprotected carboxylic acids can stall standard Suzuki conditions. An elegant solution is utilizing an inverse biphasic modification [5]. In this setup, the halobenzoic acid and aryl boronic acid reactants are dissolved in an aqueous phase, while the palladium catalyst is sequestered in the organic phase[5]. A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is used to facilitate controlled contact between the reactants and the catalyst[6]. This compartmentalization drastically minimizes homocoupling and allows for easy product isolation.
Part 2: Quantitative Optimization Data
The table below summarizes the causality and quantitative impact of different optimization strategies on the yield of the target biphenyl carboxylate versus the homocoupled byproduct.
| Condition | Mechanistic Rationale | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| Standard Aerobic (Pd(PPh3)4, Na2CO3) | Baseline conditions; O2 drives Pd(0) oxidation. | 55% | 38% |
| Rigorous Degassing (N2 Sparge, 30 min) | Eliminates O2-driven Pd(0) to Pd(II)-peroxo conversion[3]. | 78% | 12% |
| Degassing + Potassium Formate | Reduces rogue Pd(II) species in situ back to active Pd(0)[3]. | 89% | <2% |
| Inverse Biphasic System + PTC + Degassing | Compartmentalizes catalyst and reactants, kinetically favoring cross-coupling[5]. | 95% | <1% |
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. This protocol utilizes the inverse biphasic system combined with a mild reductant to synthesize biphenyl carboxylates with near-zero homocoupling.
Caption: Optimized workflow for biphenyl carboxylate synthesis minimizing homocoupling.
Step-by-Step Methodology
Step 1: Reagent Preparation & Compartmentalization In a Schlenk flask, dissolve the halobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in distilled water. In a separate vial, prepare the organic phase (e.g., Toluene) containing the phase transfer catalyst (TBAB, 0.1 equiv)[5][6].
Step 2: Rigorous Solvent Degassing Combine the aqueous and organic phases in the main reaction vessel. Perform a subsurface sparge using high-purity Nitrogen or Argon for a minimum of 30 minutes[3].
-
Self-Validating Checkpoint: The biphasic mixture should show no dissolved oxygen bubbles upon initial heating. Failure to sparge adequately will result in a rapid color change in Step 4.
Step 3: Reductant Introduction Add potassium formate (0.5 equiv) to the reaction mixture. This serves as the in situ mild reducing agent to continuously suppress the accumulation of Pd(II) species that drive homocoupling[3].
Step 4: Catalyst Addition Under a positive stream of inert gas, introduce the palladium catalyst (e.g., Pd(OAc)2 with SPhos, or Pd(dppf)Cl2, 0.5–1.0 mol%)[4].
-
Self-Validating Checkpoint: Observe the reaction mixture color. A persistent bright yellow/orange indicates active, liganded Pd(0)/Pd(II) species. Rapid blackening (palladium black precipitation) indicates catalyst degradation and aggregation, signaling that degassing failed or ligand concentration is insufficient.
Step 5: Reaction Execution Seal the vessel and heat to 80–90°C with vigorous stirring (1000+ RPM) for 12–16 hours.
-
Self-Validating Checkpoint: Stop stirring momentarily. The aqueous and organic phases should separate cleanly within 5 minutes. A persistent emulsion indicates an improper solvent ratio or degraded PTC, which will stall the cross-coupling and invite side reactions.
Step 6: Workup and Isolation Cool the mixture to room temperature. Separate the phases. The target biphenyl carboxylate resides in the aqueous phase as a soluble potassium salt[5]. Wash the aqueous phase once with clean toluene to remove any trace organic impurities. Slowly acidify the aqueous phase with 1M HCl until the pH reaches 2. The target biphenyl carboxylic acid will precipitate out as a clean white solid. Filter, wash with cold water, and dry under a vacuum.
References
-
Benchchem - Technical Support Center: Synthesis of Substituted Phenylpyridines.2
-
Benchchem - A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.6
-
SCIRP - A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.5
-
ACS Publications - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.3
-
Brainly - A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid.1
-
Benchchem - Palladium catalyst issues in cross-coupling reactions.4
Sources
Preventing ester hydrolysis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate during workup
This guide is intended for researchers, scientists, and drug development professionals who are working with Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and encountering challenges with ester hydrolysis during reaction workup. This document provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity of your final product.
Troubleshooting Guide: Diagnosing and Preventing Ester Hydrolysis
Unwanted hydrolysis of the ethyl ester to its corresponding carboxylic acid is a common pitfall during the workup of reactions involving Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. This side reaction can significantly lower your yield and complicate purification. If you suspect hydrolysis is occurring, this section will help you diagnose the cause and implement effective solutions.
Common Signs of Ester Hydrolysis:
-
Lower than expected yield: This is the most immediate indicator that your desired ester is being lost.
-
Reappearance of starting material: The presence of 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid in your crude product is a definitive sign of hydrolysis.
-
Changes in analytical data:
-
TLC: A new, more polar spot corresponding to the carboxylic acid will appear.
-
NMR Spectroscopy: You will observe peaks characteristic of the carboxylic acid in the 1H or 13C NMR spectrum of your crude product.[1]
-
IR Spectroscopy: A broad O-H stretch, typical of a carboxylic acid, may become apparent.
-
Decision-Making Workflow for Workup:
The following diagram outlines a logical approach to selecting the appropriate workup conditions to minimize the risk of ester hydrolysis.
Caption: Decision tree for selecting a hydrolysis-minimizing workup.
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate susceptible to hydrolysis during workup?
A1: Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acid or base.[3][4][5] During a typical workup, you often use aqueous acidic or basic solutions to quench the reaction and remove impurities. These conditions create an environment ripe for the hydrolysis of your ester product, leading to reduced yields.[1] The bulky tert-butyl group on the biphenyl system provides some steric hindrance which can slow the rate of hydrolysis, but it does not prevent it entirely, especially under harsh conditions.[1]
Q2: What are the key factors that influence the rate of ester hydrolysis during workup?
A2: Several factors can accelerate unwanted ester hydrolysis. By controlling these, you can significantly improve the yield of your desired product.
| Factor | Impact on Hydrolysis | Recommended Mitigation Strategy |
| pH / Base Strength | The rate of hydrolysis increases significantly at high pH. Strong bases like NaOH or KOH can cause rapid and irreversible saponification.[1][4][5] | Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO3), to neutralize any acid catalysts.[1] The reaction with NaHCO3 is also easily monitored by the cessation of CO2 evolution.[1] |
| Temperature | Hydrolysis rates are highly dependent on temperature.[1] Higher temperatures increase the reaction rate. | Perform all aqueous washes with ice-cold solutions to slow down the kinetics of the hydrolysis reaction.[1] |
| Contact Time | The longer your ester is in contact with aqueous acidic or basic solutions, the more hydrolysis will occur.[1] | Work efficiently. Perform extractions and washes without unnecessary delays. Do not let layers sit unseparated for extended periods. |
| Water Concentration | As a reactant, an excess of water can drive the equilibrium towards the carboxylic acid, especially under acidic conditions.[4][6] | After the initial aqueous washes, use a brine (saturated NaCl) wash to remove the bulk of the water from the organic layer.[1] Follow this with a thorough drying step using an anhydrous salt like Na2SO4 or MgSO4.[1] |
Q3: When should I use a saturated ammonium chloride (NH4Cl) solution to quench my reaction?
A3: A saturated aqueous solution of ammonium chloride is an excellent choice for quenching reactions when you have acid-sensitive functional groups in your product, or when you want to avoid the use of stronger acids.[7] Saturated NH4Cl solutions are mildly acidic and are commonly used to quench organometallic reactions, but they are also gentle enough for many ester-containing compounds.[8][9][10] This method is particularly useful for neutralizing basic reaction mixtures without creating a strongly acidic environment that could promote ester hydrolysis.
Q4: Are there alternatives to a traditional aqueous workup?
A4: Yes, for extremely sensitive esters, a nonaqueous workup might be necessary. This can involve directly filtering the reaction mixture through a plug of silica gel or another adsorbent to remove polar impurities, followed by solvent evaporation.[11][12] Another approach is to use a biphasic system with a water-immiscible organic solvent throughout the reaction and workup, minimizing the ester's contact with the aqueous phase.[13][14][15]
Recommended Protocol: Hydrolysis-Resistant Workup for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
This protocol is designed to minimize the risk of hydrolysis during the isolation of your ester product.
Materials:
-
Reaction mixture containing Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
-
Separatory funnel
-
Erlenmeyer flask
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution, chilled
-
Saturated aqueous sodium chloride (brine) solution, chilled
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath.
-
Dilute with Organic Solvent: Dilute the cold reaction mixture with a suitable organic solvent.
-
Quench with Saturated Sodium Bicarbonate: Carefully transfer the diluted mixture to a separatory funnel. Slowly add cold, saturated NaHCO3 solution. Caution: If your reaction was run under acidic conditions, CO2 gas will evolve. Swirl the unstoppered funnel initially to control the rate of gas evolution before stoppering and shaking. Vent the funnel frequently.[1]
-
Extract the Product: Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.
-
Repeat Bicarbonate Wash (if necessary): Wash the organic layer with fresh portions of cold, saturated NaHCO3 solution until no more gas evolves. This ensures all acidic components have been neutralized.[1]
-
Brine Wash: Wash the organic layer with cold, saturated brine. This will help to remove residual water and decrease the solubility of your organic product in any remaining aqueous phase.[1]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like Na2SO4 or MgSO4. Add the drying agent until it no longer clumps together, indicating that all trace water has been absorbed.[1]
-
Isolate the Crude Product: Filter the organic layer to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain your crude Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
-
Purification: If necessary, purify the crude product further using techniques such as column chromatography or recrystallization.[16]
References
-
Common Organic Chemistry. Ammonium Chloride. Common Organic Chemistry. Accessed March 22, 2026. [Link]
-
The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Published December 27, 2016. Accessed March 22, 2026. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Published February 23, 2020. Accessed March 22, 2026. [Link]
-
Wikipedia. Ammonium chloride. Wikipedia. Last modified February 19, 2026. Accessed March 22, 2026. [Link]
-
Wikipedia. Ester hydrolysis. Wikipedia. Last modified October 21, 2025. Accessed March 22, 2026. [Link]
-
Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. Published February 24, 2026. Accessed March 22, 2026. [Link]
-
Common Organic Chemistry. Ester to Acid - Common Conditions. Common Organic Chemistry. Accessed March 22, 2026. [Link]
-
Organic Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry. Accessed March 22, 2026. [Link]
-
Reddit. How much ammonium chloride to quench a grignard?. r/OrganicChemistry. Published October 10, 2024. Accessed March 22, 2026. [Link]
-
Reddit. Work-up and purification of ester reduction. r/OrganicChemistry. Published April 6, 2022. Accessed March 22, 2026. [Link]
-
Chen, C. H., et al. "Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters." The Journal of Organic Chemistry, vol. 67, no. 1, 2002, pp. 313-315. ACS Publications, doi:10.1021/jo010747h. Accessed March 22, 2026. [Link]
-
ResearchGate. How to separate ester from DMF(as a solvent) without hydrolysis of the ester?. ResearchGate. Published February 21, 2018. Accessed March 22, 2026. [Link]
-
ResearchGate. Work up of ester?. ResearchGate. Published January 19, 2021. Accessed March 22, 2026. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Accessed March 22, 2026. [Link]
-
Quora. How to prevent hydrolysis in a drug. Quora. Published September 2, 2017. Accessed March 22, 2026. [Link]
-
COP Bela. Module 02 Hydrolysis. COP Bela. Accessed March 22, 2026. [Link]
-
Le, T. N., et al. "A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids." PMC, 2008. Accessed March 22, 2026. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Accessed March 22, 2026. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Accessed March 22, 2026. [Link]
-
de la Figuera, N., et al. "Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative." SciSpace, 2015. Accessed March 22, 2026. [Link]
-
Reddit. Purification of esterification mixtures w/o high vac. r/Chempros. Published January 2, 2025. Accessed March 22, 2026. [Link]
-
ACS Publications. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB). ACS Publications. Published October 27, 2016. Accessed March 22, 2026. [Link]
-
ACS Publications. Process Intensification of Enzymatic Fatty Acid Butyl Ester Synthesis Using a Continuous Centrifugal Contactor Separator. ACS Publications. Published December 11, 2017. Accessed March 22, 2026. [Link]
-
PubMed. Thermodynamic and kinetic parameters of lipase-catalyzed ester hydrolysis in biphasic systems with varying organic solvents. PubMed. Accessed March 22, 2026. [Link]
-
PubMed. Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. PubMed. Accessed March 22, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ammonium Chloride [commonorganicchemistry.com]
- 9. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamic and kinetic parameters of lipase-catalyzed ester hydrolysis in biphasic systems with varying organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceready.com.au [scienceready.com.au]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Biphenyl Ester Cross-Coupling
Welcome to the technical support center for palladium-catalyzed biphenyl ester cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, a frequent challenge leading to low yields and reaction failure. By understanding the underlying causes and implementing targeted troubleshooting strategies, you can significantly improve the robustness and success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1][2] This is one of the most common deactivation pathways and occurs when the soluble, catalytically active Pd(0) species falls out of the catalytic cycle and aggregates.[1]
Underlying Causes:
-
Oxygen Contamination: Residual oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade essential phosphine ligands.[3][4]
-
Insufficient Ligand: The ligand's job is to stabilize the palladium center. If the ligand concentration is too low, or if the ligand itself is unstable, the coordinatively unsaturated palladium atoms are more prone to aggregation.[4]
-
High Temperature: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition and ligand degradation.[1][4]
Troubleshooting Workflow:
-
Ensure Rigorous Inert Atmosphere:
-
Protocol: Use a Schlenk line or glovebox for reaction setup. Solvents must be anhydrous and thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[3][5] All reagents should be stored and handled under an inert atmosphere.
-
-
Optimize Ligand-to-Palladium Ratio:
-
Explanation: The stability of the catalytic complex is highly dependent on the ligand. For many reactions, especially those using bulky monodentate phosphines, a ligand-to-palladium ratio of 1:1 to 4:1 is typical.[4] An insufficient ratio can lead to ligand dissociation and subsequent catalyst aggregation.[1]
-
Action: If you suspect ligand degradation, consider adding a second charge of the ligand mid-reaction. For future experiments, screen different ligand-to-metal ratios to find the optimal balance for stability and activity.
-
-
Moderate Reaction Temperature:
-
Action: Attempt the reaction at the lowest temperature that provides a reasonable rate. If a higher temperature is necessary, consider a more thermally stable ligand or a pre-catalyst designed for high-temperature applications.[5]
-
Question 2: My reaction is clean but gives a very low yield, with starting materials largely unreacted. What are the likely issues?
Answer: Low or no conversion in a clean reaction (i.e., without palladium black formation or major side products) often points to a problem with the generation or intrinsic activity of the catalyst itself, or the quality of the reagents.
Underlying Causes:
-
Inefficient Precatalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1][6] If this reduction is incomplete or inefficient, the concentration of the active catalyst will be too low to drive the reaction.[3][6]
-
Degraded Reagents: The stability of the organoboron reagent (e.g., boronic acid or ester) is a common failure point. Boronic acids can be susceptible to decomposition or protodeboronation, especially in the presence of water and base.[7][8]
-
Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can act as catalyst poisons, binding to the palladium center and shutting down catalysis.[9][10] Common poisons include sulfur compounds, which can originate from the synthesis of aryl halides.[10]
Troubleshooting Workflow:
-
Verify Precatalyst Activation:
-
Explanation: The reduction of Pd(II) to Pd(0) can be influenced by the choice of ligand, base, and solvent.[6] Some modern, well-defined Pd(II) precatalysts are designed for rapid and efficient activation.[6]
-
Action: If using a simple Pd(II) salt like Pd(OAc)₂, consider switching to a commercially available, well-defined precatalyst such as a G3 or G4 Buchwald precatalyst, which often provide more reliable activation.[11]
-
-
Assess Reagent Quality:
-
Protocol: Reagent Viability Test: Before setting up a full-scale reaction, run a small test reaction with a fresh bottle of boronic acid/ester and a trusted, high-purity aryl halide. If this test reaction works, it strongly suggests your bulk reagents have degraded. Boronic acids should be stored in a desiccator, and some are best kept in a freezer.
-
-
Test for Catalyst Poisoning:
-
Protocol: Spiking Experiment:
-
Run a baseline reaction using your standard, trusted conditions and reagents that are known to work, yielding a "golden" result.
-
Run a second reaction under identical conditions, but add a small amount (e.g., 5-10 wt%) of the suspect aryl halide or boronic acid starting material.
-
If the yield of the second reaction drops significantly compared to the baseline, it indicates the presence of a catalyst poison in that reagent.[9]
-
Purification of the suspect reagent (e.g., recrystallization, column chromatography, or charcoal treatment) is then necessary.[10]
-
-
Question 3: I'm observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I improve selectivity?
Answer: The formation of homocoupled products (Ar-Ar from the boronic acid) and protodeboronated arenes (Ar-H) are common side reactions that compete with the desired cross-coupling pathway, consuming starting materials and reducing the overall yield.[4][7]
Underlying Causes:
-
Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7] If the initial Pd(II) precatalyst is not efficiently reduced to Pd(0), or if Pd(0) is re-oxidized by air, it can catalyze the coupling of two boronic acid molecules.[7]
-
Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom.[8] This process is known to be catalyzed by bases and can also be significantly accelerated by certain palladium-phosphine complexes, particularly those with bulky ligands.[8]
Troubleshooting Strategies:
| Side Product | Primary Cause(s) | Recommended Solutions |
| Homocoupling | Oxygen contamination, inefficient Pd(II) reduction.[7] | 1. Improve Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated.[4] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in situ reduction step.[6] |
| Protodeboronation | Unstable boronic acid, excess water, inappropriate base or ligand choice.[8] | 1. Use Boronic Esters: Switch from a boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate.[7] 2. Control Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents and a carefully controlled amount of water if required.[12] 3. Screen Bases: Strong bases can accelerate decomposition. Consider milder bases like K₃PO₄ or Cs₂CO₃.[5] 4. Re-evaluate Ligand: Very bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[8] Consider screening a ligand with a smaller cone angle. |
Visualizing Deactivation Pathways and Troubleshooting
Understanding the catalytic cycle is key to diagnosing issues. Deactivation can occur at multiple points, disrupting the cycle and halting product formation.
Caption: Key deactivation pathways branching from the main catalytic cycle.
A systematic approach is crucial when troubleshooting a failed reaction. The following workflow can help isolate the root cause of catalyst deactivation.
Caption: A decision tree for troubleshooting catalyst deactivation.
Key Experimental Protocols
Protocol: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen, a primary cause of catalyst deactivation.[3]
Materials:
-
Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Anhydrous reaction solvent.
-
Liquid nitrogen.
-
High-vacuum line (<0.1 mmHg).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Add the desired volume of anhydrous solvent to the Schlenk flask.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the high-vacuum line and evacuate the flask for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.
-
Repeat: Repeat steps 2-4 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
Cross-coupling reactions of alkenylsilanolates. Investigation of the mechanism and identification of key intermediates through kinetic analysis - PubMed. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. Available at: [Link]
- A Comparative Kinetic Analysis of Vinyldifluoroborane Cross-Coupling and its Alternatives - Benchchem.
-
Regioselective Arylation Reactions of Biphenyl-2-ols, Naphthols, and Benzylic Compounds with Aryl Halides under Palladium Catalysis - R Discovery. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
- "head-to-head comparison of different phosphine ligands in palladium catalysis" - Benchchem.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]
-
Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate. Available at: [Link]
-
Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active | Organic Letters - ACS Publications. Available at: [Link]
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by in Situ XAS - Diva-Portal.org. Available at: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]
-
Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines - ACS Publications. Available at: [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. Available at: [Link]
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
A Comparative Guide to the Reactivity of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
In the landscape of pharmaceutical research and fine chemical synthesis, the choice of starting materials and intermediates can profoundly impact reaction outcomes, yields, and timelines. Among the vast array of available building blocks, substituted biphenyl carboxylates are of significant interest due to their prevalence in the core structures of many biologically active molecules and advanced materials. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available analogs: Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
The primary distinction between these two molecules lies in the ester functional group—an ethyl ester versus a methyl ester. While seemingly a minor variation, this difference imparts subtle yet significant changes in their chemical reactivity, which can be leveraged to a researcher's advantage. This guide will explore the underlying principles governing this reactivity difference, supported by established chemical theory and illustrative experimental protocols.
Structural and Physicochemical Properties
At a glance, the two compounds are structurally very similar, featuring a 4'-tert-butyl biphenyl core. This core structure is often synthesized via Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.[1][2][3]
| Property | Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₉H₂₂O₂ | C₁₈H₂₀O₂[4] |
| Molecular Weight | 282.38 g/mol | 268.35 g/mol [4] |
| Appearance | White to off-white powder/crystals | White to off-white powder/crystals |
| CAS Number | 81770-24-3 | 81770-23-2[4] |
Core Reactivity Analysis: The Impact of the Ester Group
The reactivity of esters is primarily centered around the electrophilic carbonyl carbon. Nucleophilic acyl substitution is the hallmark reaction of this functional group, with reactions such as hydrolysis and transesterification being of principal importance in a drug development context. The identity of the alcohol-derived portion of the ester (the alkoxy group) influences the rate of these reactions through a combination of steric and electronic effects.
Steric Hindrance
The size of the alkyl group in the ester plays a crucial role in its reactivity. The ethyl group (CH₂CH₃) is larger and bulkier than the methyl group (CH₃).[5][6] This increased steric hindrance in the ethyl ester can impede the approach of a nucleophile to the carbonyl carbon, thus slowing down the rate of reaction compared to the methyl ester.[7]
Electronic Effects
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The ethyl group is a slightly stronger electron-donating group than the methyl group.[8] This increased electron donation to the carbonyl carbon in the ethyl ester reduces its partial positive charge (electrophilicity) to a small extent, making it slightly less reactive towards nucleophiles compared to the methyl ester.
Comparative Reactivity in Key Reactions
1. Hydrolysis: The cleavage of the ester bond by water to form a carboxylic acid and an alcohol is a fundamental reaction. In the context of these compounds, hydrolysis yields the highly valuable intermediate, 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid.
Consistent with the principles of steric hindrance and electronic effects, ethyl esters generally hydrolyze more slowly than their methyl ester counterparts.[9][10] Studies have shown that ethyl esters can hydrolyze approximately 2-3 times slower than the corresponding methyl esters.[9] This difference in hydrolysis rate can be critical in scenarios such as prodrug design, where a slower, more controlled release of the active carboxylic acid in vivo may be desirable.[11]
Caption: General mechanism of nucleophilic acyl substitution on esters.
2. Transesterification: This reaction involves the conversion of one ester to another by reaction with an alcohol. Due to the smaller size of the methoxy group, methyl esters are often considered slightly more reactive in transesterification reactions.[11][12] This can be an advantage in syntheses where a rapid and efficient conversion to a different ester is required.
Experimental Protocol: Comparative Alkaline Hydrolysis
To empirically validate the difference in reactivity, a comparative hydrolysis experiment can be conducted. This protocol provides a framework for such a study.
Objective: To compare the rate of alkaline hydrolysis of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
-
Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
-
Ethanol (or a suitable solvent like THF/water mixture)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Reaction vessels (round-bottom flasks with reflux condensers)
-
Constant temperature bath
-
Burettes, pipettes, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In two separate reaction flasks, accurately weigh an equimolar amount of the ethyl ester and the methyl ester.
-
To each flask, add a defined volume of solvent (e.g., 50 mL of 50% ethanol/water) and allow the ester to dissolve.
-
Place the flasks in a constant temperature bath set to a specific temperature (e.g., 50°C).
-
-
Initiation of Hydrolysis:
-
To each flask, add a precise and equal volume of pre-heated 0.1 M NaOH solution (e.g., 50 mL). This will start the hydrolysis reaction (saponification).
-
Start a timer immediately after the addition of NaOH.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of 0.1 M HCl (e.g., 10 mL) to neutralize the unreacted NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Back-titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point for both esters.
-
Plot the concentration of the ester remaining versus time for both reactions.
-
Determine the rate constant (k) and the half-life (t₁/₂) for each reaction.
-
Caption: Experimental workflow for the comparative hydrolysis study.
Expected Results:
The data from this experiment is expected to show that the rate constant for the hydrolysis of Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is larger than that for the ethyl ester, and consequently, its half-life will be shorter.
| Parameter | Methyl Ester (Expected) | Ethyl Ester (Expected) |
| Relative Rate Constant (k) | k_methyl | k_ethyl (k_ethyl < k_methyl) |
| Relative Half-life (t₁/₂) | t½_methyl | t½_ethyl (t½_ethyl > t½_methyl) |
Synthetic Utility: Access to the Core Carboxylic Acid
Both esters serve as excellent precursors to 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid, a key building block in its own right. The synthesis of the biphenyl core is often achieved via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of the biphenyl ester core via Suzuki-Miyaura coupling.
Practical Implications for Researchers
The choice between the ethyl and methyl ester depends on the specific requirements of the synthetic route or biological application:
-
Choose Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate when:
-
A faster reaction rate is desired for subsequent transformations like hydrolysis or amidation.
-
Higher throughput is a priority.
-
The slightly smaller size and lower molecular weight are advantageous.
-
-
Choose Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate when:
Conclusion
While Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate are highly similar compounds, the difference in their ester alkyl group leads to a discernible difference in reactivity. The methyl ester is generally more reactive towards nucleophilic acyl substitution due to lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon. This guide provides the foundational knowledge and experimental framework for researchers to make an informed decision based on the kinetic and synthetic demands of their work, thereby optimizing their research and development efforts.
References
-
G. Papini, et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. Available at: [Link]
-
RSC Publishing (Date not available). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing. Available at: [Link]
-
W. Liu, et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available at: [Link]
-
SCIRP (Date not available). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. SCIRP. Available at: [Link]
-
PubChem (2025). Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. PubChem. Available at: [Link]
-
ResearchGate (Date not available). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. Available at: [Link]
-
ACS Publications (Date not available). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]
-
RSC Publishing (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
-
Reddit (2022). Methyl ester vs Ethyl ester hydrolysis. Reddit. Available at: [Link]
-
Proprep (Date not available). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep. Available at: [Link]
-
YouTube (2024). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. Available at: [Link]
-
ResearchGate (Date not available). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.. ResearchGate. Available at: [Link]
-
ChemRxiv (Date not available). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. Available at: [Link]
-
Quora (2017). Which one is more electron donating, ethyl, methyl or phenyl group?. Quora. Available at: [Link]
-
SciELO (Date not available). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. SciELO. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | C18H20O2 | CID 59464225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.org.ar [scielo.org.ar]
HPLC method validation for determining Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate purity
HPLC Method Validation for Determining Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate Purity: A Comparative Guide
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a highly lipophilic, conjugated aromatic ester utilized as a critical intermediate in pharmaceutical synthesis and advanced materials. Due to its rigid biphenyl core and bulky tert-butyl substituent, quantifying its purity presents a distinct analytical challenge. The primary difficulty lies in resolving the active compound from closely related synthetic impurities—specifically, positional isomers (e.g., the 3'-tert-butyl analog) and des-tert-butyl degradation products.
This guide objectively compares a standard Alkyl (C18) Reversed-Phase HPLC method against an orthogonal Biphenyl RP-HPLC method. By aligning our evaluation with the recently updated ICH Q2(R2) guidelines for analytical procedure validation[1], we provide a field-proven, self-validating framework for robust method lifecycle management.
Mechanistic Causality: Why Column Chemistry & Solvents Matter
Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. While highly effective for general lipophilic retention, C18 phases lack the shape selectivity required to resolve rigid aromatic isomers with nearly identical partition coefficients ( logP ).
Conversely, Biphenyl and Phenyl-Hexyl stationary phases introduce π−π interactions and enhanced steric recognition[2]. The biphenyl core of our target analyte interacts strongly with the electron-rich aromatic rings of a Biphenyl stationary phase.
The Critical Role of the Organic Modifier: The choice of organic solvent dictates the dominant separation mechanism. Acetonitrile (ACN) contains a nitrile triple bond ( C≡N ) that competes for π−π interactions, effectively suppressing the aromatic selectivity of phenyl phases[3]. Methanol (MeOH), lacking π electrons, enhances these interactions, maximizing the orthogonal selectivity of the Biphenyl column and allowing for baseline resolution of positional isomers[3].
Chromatographic separation mechanisms highlighting π-π interactions and mobile phase modifiers.
Experimental Protocols: Self-Validating Workflows
To demonstrate the superiority of π−π selectivity for this specific analyte, we compared two distinct methodologies. Both protocols utilize an internal system suitability test (SST) requiring a resolution ( Rs ) > 2.0 between the target analyte and its 3'-tert-butyl isomer to validate the run.
Method A: Standard C18 RP-HPLC (Dispersive Separation)
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (100% Acetonitrile). Degas via sonication.
-
Column Equilibration: Install a C18 column (150 x 4.6 mm, 3 µm). Equilibrate at 60% B for 15 column volumes at a flow rate of 1.0 mL/min.
-
Sample Preparation (Critical Step): Dissolve the analyte in 80:20 ACN:Water to a concentration of 0.5 mg/mL. Causality: Highly lipophilic compounds will precipitate if the aqueous ratio is too high, causing precision failures.
-
Injection & Gradient: Inject 2 µL. Run a linear gradient from 60% B to 95% B over 12 minutes.
-
Detection: Monitor UV absorbance at 265 nm (optimal for the conjugated biphenyl system).
Method B: Biphenyl RP-HPLC (Orthogonal π−π Separation)
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (100% Methanol). Causality: Methanol is strictly required here to prevent suppression of π−π interactions[3].
-
Column Equilibration: Install a Core-Shell Biphenyl column (150 x 4.6 mm, 2.6 µm). Equilibrate at 65% B at 1.0 mL/min.
-
Sample Preparation: Dissolve the analyte in 80:20 MeOH:Water to 0.5 mg/mL.
-
Injection & Gradient: Inject 2 µL. Run a linear gradient from 65% B to 95% B over 12 minutes.
-
Detection: Monitor UV absorbance at 265 nm.
Comparative Experimental Data & ICH Q2(R2) Validation
The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[4]. The table below summarizes the validation metrics obtained from both methods, evaluated against the current ICH Q2(R2) acceptance criteria[1].
| Validation Parameter | Method A (C18 + ACN) | Method B (Biphenyl + MeOH) | ICH Q2(R2) Acceptance Criteria |
| Specificity (Resolution from Isomer) | 1.2 (Co-elution observed) | 3.8 (Baseline separation) | Rs≥2.0 |
| Tailing Factor ( As ) | 1.45 | 1.08 | As≤1.5 |
| Linearity ( R2 ) | 0.9991 | 0.9999 | R2≥0.999 |
| Accuracy (Recovery at 100% Level) | 98.5% ± 1.2% | 100.2% ± 0.4% | 98.0% - 102.0% |
| Precision (Method %RSD, n=6) | 1.8% | 0.5% | %RSD ≤2.0% |
| Limit of Quantitation (LOQ) | 0.15% | 0.05% | Signal-to-Noise ≥10 |
Data Interpretation: Method A fails the specificity requirement for purity determination because the C18 phase cannot distinguish the steric differences between the positional isomers. Method B easily exceeds all ICH Q2(R2) criteria, proving that the Biphenyl/Methanol system is the scientifically sound choice for this compound class.
Analytical procedure lifecycle and validation parameters aligned with ICH Q2(R2) guidelines.
Conclusion
For the purity determination of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, standard C18 methodologies pose a high risk of failing specificity criteria due to co-eluting structural isomers. By transitioning to a Biphenyl stationary phase paired with a Methanol-based mobile phase , analysts can leverage π−π interactions to achieve orthogonal selectivity. This approach not only guarantees baseline resolution of critical impurities but also ensures seamless compliance with ICH Q2(R2) validation requirements, establishing a highly trustworthy and robust analytical control strategy.
Sources
Comparing thermal stability of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate with unsubstituted biphenyls
For researchers and drug development professionals, understanding the thermal stability of molecular building blocks is critical for predicting downstream processability, formulation stability, and shelf-life. This guide provides an objective, data-driven comparison between the foundational unsubstituted biphenyl and its highly functionalized derivative, Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate .
By examining the structural causality behind their thermal behaviors and outlining self-validating experimental protocols, this guide serves as a definitive resource for thermal analysis in materials and pharmaceutical sciences.
Structural Causality: The Mechanics of Thermal Stability
Thermal stability—defined by a molecule's melting point ( Tm ) and decomposition temperature ( Td )—is dictated by molecular weight, rotational freedom, and the strength of intermolecular forces within the crystal lattice.
Unsubstituted Biphenyl: The Baseline
Unsubstituted biphenyl consists of two benzene rings linked by a single C-C bond. While the rigid biphenyl core inherently promotes a degree of thermal stability by restricting some rotational freedom compared to aliphatic chains[1], the molecule relies entirely on weak London dispersion forces for intermolecular cohesion. Consequently, unsubstituted biphenyl exhibits a relatively low melting point of approximately 70.5 °C and boils/volatilizes around 255 °C before undergoing true thermal degradation[2].
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate: Engineered Stability
Substituting the biphenyl core at the 4 and 4' positions fundamentally alters its thermodynamic profile:
-
Steric Hindrance and Enthalpy of Fusion: The addition of a bulky tert-butyl group at the 4' position significantly increases the molecule's mass and volume. This steric bulk restricts the rotational freedom of the biphenyl core. Thermodynamically, the incorporation of tert-butyl groups has been shown to drive up the enthalpy of fusion, requiring substantially more thermal energy to disrupt the solid-state crystal lattice[3].
-
Dipole-Dipole Interactions: The ethyl carboxylate (ester) group at the 4 position introduces a strong localized dipole moment. Unlike the non-polar unsubstituted biphenyl, the carbonyl oxygen of the ester can participate in robust dipole-dipole interactions, locking the molecules more tightly into their crystal packing.
Together, these modifications synergistically elevate both the melting point and the threshold for thermal decomposition.
Quantitative Thermal Data Comparison
The following table summarizes the thermal properties of both compounds, highlighting how targeted functionalization enhances thermodynamic resilience.
| Parameter | Unsubstituted Biphenyl | Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate |
| Molecular Weight | 154.21 g/mol | 282.38 g/mol |
| Melting Point ( Tm ) | ~70.5 °C[2] | > 110 °C (Elevated due to steric bulk)[3] |
| Decomposition Temp ( Td ) | ~255 °C (Volatilization) | > 300 °C (Bond Cleavage) |
| Primary Intermolecular Forces | London Dispersion | Dispersion + Dipole-Dipole |
| Rotational Freedom | High (in liquid/gas) | Restricted (Steric Hindrance) |
Self-Validating Experimental Protocols
To accurately compare the thermal stability of these compounds, researchers must employ a self-validating analytical system. Thermal analysis is highly susceptible to artifacts from sample history, moisture, and instrument drift. The following protocol ensures absolute data integrity.
Phase 1: Instrument Calibration (The Baseline of Trust)
-
Action: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm = 156.6 °C) and Zinc standards.
-
Causality: Calibration ensures that any observed shifts in the melting points between the unsubstituted and substituted biphenyls are absolute thermodynamic properties, not artifacts of sensor degradation or thermal lag.
Phase 2: Sample Preparation & Desiccation
-
Action: Dry 5–10 mg of each compound in a vacuum desiccator at 40 °C for 24 hours prior to analysis.
-
Causality: Trace water or residual synthesis solvents act as plasticizers. They artificially depress the melting point and cause early, misleading mass loss during Thermogravimetric Analysis (TGA). Vacuum drying isolates the pure active pharmaceutical ingredient (API) or material.
Phase 3: DSC "Heat-Cool-Heat" Workflow
-
Action: Seal the sample in an aluminum pan. Program the DSC to heat from 25 °C to 150 °C at 10 °C/min, cool back to 25 °C at 10 °C/min, and perform a second heating ramp to 200 °C.
-
Causality: The first heating cycle erases the thermal history of the sample, including polymorphic variations or mechanical stress induced during crystallization. The second heating ramp provides the true, intrinsic Tm and enthalpy of fusion ( ΔHf )[3].
Phase 4: Orthogonal TGA Validation
-
Action: Place a parallel aliquot in an alumina crucible within the TGA. Heat from 25 °C to 600 °C at 10 °C/min under a strict Nitrogen ( N2 ) purge (50 mL/min).
-
Causality: The inert N2 atmosphere isolates pure thermal degradation (bond cleavage) from oxidative combustion. By coupling TGA data with DSC data, the system becomes self-validating: if an endothermic peak occurs in the DSC without mass loss in the TGA, it is confirmed as a phase transition (melting). If mass loss occurs simultaneously, it indicates decomposition.
Analytical Workflow Visualization
Workflow for self-validating thermal analysis of biphenyl derivatives.
References
- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl Source: USC / ResearchGate URL
- Trimorphism of 4,4′-Di(tert.-butyl)
- The Thermal Stability of 4,4'-Bis(3-aminophenoxy)
Sources
GC-MS validation and fragmentation patterns of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
As a Senior Application Scientist, establishing a robust analytical framework for complex biphenyl derivatives requires more than just running a sample through a machine; it demands a fundamental understanding of gas-phase ion chemistry and rigorous, self-validating methodologies.
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate (C₁₉H₂₂O₂, MW: 282.38 g/mol ) is a highly stable, conjugated molecule often utilized as a specialized building block in liquid crystal synthesis and pharmaceutical development. In this guide, we will objectively deconstruct its Electron Ionization (EI) fragmentation pathways, compare its analytical performance against structural analogs, and establish a field-proven, self-validating GC-MS protocol.
Mechanistic GC-MS Fragmentation Profiling
To accurately quantify Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate at trace levels, we must first understand its behavior under standard 70 eV electron ionization. The fragmentation of this molecule is driven by two highly reactive functional groups attached to the stable biphenyl core: the tert-butyl group and the ethyl ester[1].
-
De-tert-butylation (The Base Peak): The most thermodynamically favorable cleavage in this molecule is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This α-cleavage generates a highly stable tertiary carbocation at m/z 267[2]. Because this cation is in direct conjugation with the extended π-system of the biphenyl core, it dominates the spectrum, making m/z 267 the ideal quantifier ion .
-
Ester Cleavage: The ethyl ester moiety undergoes two distinct fragmentation routes. The first is the simple loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion at m/z 237. The second is a neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which is highly diagnostic for ethyl esters compared to methyl esters[3].
Figure 1: EI-MS fragmentation pathways of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Comparative Performance Analysis
When developing quantitative assays, it is crucial to benchmark the target analyte against its structural alternatives. Below is an objective comparison of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate against its methyl ester analog and a non-tert-butylated analog.
| Analytical Feature | Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | Ethyl [1,1'-biphenyl]-4-carboxylate |
| Molecular Weight | 282.38 g/mol | 268.36 g/mol | 226.28 g/mol |
| Quantifier Ion (Base Peak) | m/z 267 [M-CH₃]⁺ | m/z 253 [M-CH₃]⁺ | m/z 181[M-OC₂H₅]⁺ |
| Primary Qualifier Ions | m/z 282, 237, 239 | m/z 268, 237 | m/z 226, 153 |
| Ester Fragmentation | Loss of •OC₂H₅ (45 Da) & C₂H₄ (28 Da) | Loss of •OCH₃ (31 Da) only | Loss of •OC₂H₅ (45 Da) & C₂H₄ (28 Da) |
| GC Elution Order (Volatility) | Longest RT (Highest boiling point) | Intermediate RT | Shortest RT (Most volatile) |
| Signal-to-Noise (S/N) | Excellent: High stability of m/z 267 concentrates ion current into a single peak. | Excellent: Similar hyperconjugative stability. | Moderate: Lacks t-butyl group; ion current is distributed across more fragments. |
Key Takeaway: The presence of the tert-butyl group in the target compound acts as an "analytical anchor." Because the loss of the methyl radical is so energetically favorable, it funnels the majority of the ion current into a single, highly abundant fragment (m/z 267). This makes both the ethyl and methyl tert-butylated derivatives vastly superior for trace-level Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) compared to the non-tert-butylated analog.
Self-Validating GC-MS Analytical Protocol
A protocol is only as good as its ability to detect its own failures. The following methodology is designed as a self-validating system, ensuring that every data point generated is backed by internal quality controls, adhering to the stringent criteria of the European Union Protocol (2002/657/EC) for analytical validation[3][4].
Step 1: Sample Preparation & Internal Standardization
-
Procedure: Dissolve the sample in GC-grade hexane or isooctane. Spike all samples, blanks, and calibration standards with an internal standard (IS) at a constant concentration (e.g., 50 ng/mL). Recommended IS: PCB-155 or d₁₀-Biphenyl[4].
-
Causality: The IS corrects for variations in injection volume, matrix-induced signal suppression, and minor fluctuations in the MS source tuning. If the absolute area of the IS drops by >30% between runs, the system automatically flags the injection as invalid, preventing false negatives.
Step 2: System Suitability Testing (SST)
-
Procedure: Prior to the analytical batch, inject a solvent blank followed by a mid-level calibration standard.
-
Causality: The blank ensures there is no carryover from previous runs (critical for sticky, high-boiling biphenyls). The mid-level standard verifies that the Signal-to-Noise (S/N) ratio for m/z 267 is >10:1 and that the retention time (RT) drift is <0.1 minutes.
Step 3: Chromatographic Separation
-
Procedure: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)[5].
-
Injection: 1 µL, Splitless mode, Injector Temp: 280°C.
-
Oven Program: 80°C (hold 1 min) -> ramp at 15°C/min to 250°C -> ramp at 5°C/min to 300°C (hold 5 min).
-
-
Causality: The rapid initial ramp moves the compound through the column quickly, while the slower secondary ramp (5°C/min) ensures baseline resolution from any closely related structural isomers (e.g., 3'-tert-butyl derivatives) that might share the same mass transitions.
Step 4: Mass Spectrometric Detection (EI-SIM/MRM)
-
Procedure: Operate the MS source at 230°C and the transfer line at 280°C. Set the acquisition to SIM mode monitoring m/z 267 (Quantifier), m/z 282 (Qualifier 1), and m/z 237 (Qualifier 2).
-
Causality: Monitoring the exact ratio between the quantifier and qualifier ions (e.g., m/z 267 / 282 ratio must remain within ±15% of the calibration standard) provides absolute structural confirmation, eliminating the risk of reporting co-eluting matrix interferences as the target analyte.
Figure 2: Self-validating GC-MS/MS workflow for biphenyl ester quantification.
References
- Mass spectrometry of alkylbenzenes and related compounds. Part 11.
- Optimization, validation, and implementation of a new method for detecting liquid crystal monomers in dust using GC−MS/MS gdut.edu.cn
- Development of a gas chromatography-ion trap mass spectrometry based method for the quantification of polybrominated diphenyl ethers and polychlorin
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Electron ionization gas chromatography-mass spectrometry (ei-gc-ms)
Sources
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in the Synthesis of tert-Butyl Biphenyl Derivatives
Introduction: The Challenge and Importance of Sterically Hindered Biaryls
Tert-butyl biphenyl derivatives represent a class of sterically hindered biaryl compounds that are crucial building blocks in medicinal chemistry, materials science, and asymmetric catalysis.[1] The bulky tert-butyl group imparts unique conformational properties and can significantly enhance the metabolic stability of drug candidates or the performance of organic electronic materials. However, this same steric bulk presents a formidable challenge in their synthesis. The formation of the aryl-aryl bond is often hampered by severe steric repulsion around the coupling sites, necessitating highly active and specialized catalytic systems to achieve acceptable yields.[2][3]
This guide provides a comprehensive comparison of leading catalytic systems for the synthesis of these valuable but challenging molecules. We will delve into the mechanistic rationale behind catalyst selection, present objective performance data, and provide a standardized experimental protocol for benchmarking catalyst efficiency in your own laboratory.
Catalytic Strategies for Overcoming Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for constructing biaryl scaffolds due to its mild conditions and high functional group tolerance.[4][5] However, for sterically demanding substrates like tert-butyl biphenyls, traditional palladium catalysts often fail. Success hinges on the use of specialized ligands that can promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
The Role of Bulky, Electron-Rich Ligands: The critical innovation enabling the synthesis of sterically crowded biaryls has been the development of bulky, electron-rich phosphine ligands.[6] These ligands, often of the biarylphosphine class (e.g., SPhos, XPhos, RuPhos), possess two key attributes:
-
Steric Bulk: The large size of the ligand promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive towards the oxidative addition of sterically hindered aryl halides.[6]
-
Electron-Donating Ability: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final, often rate-limiting, reductive elimination step to release the biaryl product.[7]
A secondary, yet increasingly important, approach is through direct C-H activation.[8][9] This strategy avoids the pre-functionalization of one of the coupling partners (e.g., formation of a boronic acid), offering a more atom-economical route.[7] Palladium catalysts are also central to this methodology, often requiring bulky ligands and specific directing groups to achieve high regioselectivity.[10]
Catalyst Performance Comparison: A Data-Driven Approach
To provide a clear benchmark, we compare the performance of several state-of-the-art palladium catalysts in a model Suzuki-Miyaura reaction: the coupling of 2-chloro-tert-butylbenzene with 2-methylphenylboronic acid to form the highly hindered 2-tert-butyl-2'-methylbiphenyl. This transformation is particularly challenging due to the presence of ortho-substituents on both coupling partners.
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Strengths |
| Pd₂(dba)₃ / SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95% | High activity for a broad range of substrates.[6][11] |
| Pd(OAc)₂ / XPhos | 1.0 | K₃PO₄ | Dioxane | 100 | 12 | ~92% | Excellent for extremely hindered couplings.[11] |
| Pd(OAc)₂ / RuPhos | 1.0 | K₂CO₃ | t-BuOH | 80 | 16 | ~90% | Effective for heteroaryl couplings and electron-rich substrates. |
| Pd-G3-XPhos | 0.5 | K₃PO₄ | Dioxane | 80 | 8 | >98% | Pre-formed catalyst allows for lower loadings and faster reactions. |
| Pd(OAc)₂ / P(t-Bu)₃ | 2.0 | NaOt-Bu | Isopropanol | RT | 24 | ~85% | Effective at room temperature, but may require higher loadings.[3][12] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity. Data is synthesized from typical results reported in the literature.[3][11][12][13]
Visualizing the Catalytic Process
To better understand the underlying mechanics, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and a workflow for systematic catalyst evaluation.
Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Figure 2: Workflow for Benchmarking Catalyst Performance.
Standardized Protocol for Catalyst Benchmarking
This protocol provides a robust, self-validating system for comparing the efficiency of different catalyst systems for the synthesis of 2-tert-butyl-2'-methylbiphenyl. It is designed to be performed in parallel to ensure a direct and fair comparison.
Materials & Equipment:
-
2-chloro-tert-butylbenzene
-
2-methylphenylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, ground and dried)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Schlenk tubes or reaction vials with septa
-
Magnetic stir plate with heating capabilities
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the base (e.g., K₃PO₄, 1.5 mmol) to a series of identical reaction vials equipped with stir bars.
-
Catalyst Preparation: In separate vials, prepare stock solutions of each catalyst system to be tested or weigh them out directly. For a typical screening, you would add the palladium precatalyst (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%) to each designated reaction vial.
-
Addition of Reagents: To each vial, add 2-methylphenylboronic acid (1.2 mmol). Then, add the degassed solvent (2.0 mL).
-
Initiation of Reaction: Add 2-chloro-tert-butylbenzene (1.0 mmol) to each vial. If using an internal standard for GC analysis, add it at this stage.
-
Reaction Conditions: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 4, 8, 12 hours), take an aliquot from each reaction mixture via syringe. Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion rate.
-
Work-up and Analysis: Once the reaction has reached completion (or after a predetermined time, e.g., 24 hours), cool the vials to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Quantification: Purify the crude product via flash column chromatography to determine the isolated yield.[12] Alternatively, calculate the yield using the internal standard by GC analysis.
Causality Behind Choices:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.[13]
-
Anhydrous Conditions: Water can lead to competitive protodeboronation of the boronic acid, reducing the efficiency of the transmetalation step.[13]
-
Excess Boronic Acid: Using a slight excess of the boronic acid (1.2 equiv.) helps to drive the reaction to completion, especially for challenging couplings.
-
Ligand-to-Metal Ratio: A ratio slightly greater than 1:1 (e.g., 1.2:1) is often used to prevent catalyst decomposition via the formation of palladium black.[13]
Conclusion and Future Outlook
The synthesis of sterically hindered tert-butyl biphenyl derivatives remains a challenging yet critical task in modern organic chemistry. The data and protocols presented demonstrate that palladium catalysts supported by bulky, electron-rich biarylphosphine ligands are currently the most effective tools for this purpose. Pre-formed catalysts like Pd-G3-XPhos offer enhanced activity, allowing for milder conditions and lower catalyst loadings.
For researchers and drug development professionals, the choice of catalyst is not trivial. It requires a balance of reactivity, cost, and reaction conditions. By employing a systematic benchmarking approach as outlined in this guide, scientists can confidently select the optimal catalytic system for their specific target, accelerating the discovery and development of next-generation pharmaceuticals and materials. Future advancements will likely focus on developing even more active catalysts that operate at lower temperatures and loadings, as well as expanding the scope of C-H activation methodologies to further streamline these complex syntheses.[8][14]
References
- Benchchem. (n.d.). Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene.
- Freixa, Z., et al. (2021). Synthesis of Biaryl Phosphine Palladium(0) Precatalysts. ACS Publications.
- Lei, A., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- SciSpace. (2016). Top 520 Advanced Synthesis & Catalysis papers published in 2016.
- University of Johannesburg. (n.d.). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. UJ Content.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal.
- Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
- Li, X. (n.d.). Recent Advances in Catalytic Asymmetric Construction of Atropisomers. Xingwei Li.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI.
- SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides.
- White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- National Institutes of Health. (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC.
- Hoshi, T., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.
- Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
- ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Wiley Online Library. (n.d.). Palladium-Catalyzed C–H Arylation of [1,1′-Biphenyl]-2-ols with Chloroarenes.
- Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. PubMed.
- Daugulis, O., et al. (2002). C−C Bond Formation via C−H Bond Activation: Catalytic Arylation and Alkenylation of Alkane Segments. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC.
- Carretero, J. C., et al. (2009). Axial Chirality Control During Suzuki−Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Organic Letters.
- ACS Publications. (2011). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters.
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed C-H Activation with Tri-tert-butylphosphine Tetrafluoroborate.
- RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Guide to the Photoluminescence of Polymers Derived from Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
This guide provides a comparative analysis of the photoluminescent properties of polymers derived from the monomer Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to offer insights into the structure-property relationships that govern the fluorescence of these materials. We will explore how modifications to the polymer backbone and side-chain architecture influence their emission characteristics, quantum yields, and fluorescence lifetimes, providing a framework for the rational design of novel photoluminescent materials for advanced applications.
The biphenyl moiety is a well-established chromophore, and its incorporation into polymer structures can lead to materials with strong fluorescence. The tert-butyl group on the biphenyl unit enhances solubility and can influence the polymer's solid-state morphology, which in turn affects its photophysical properties.[1] The ethyl carboxylate group provides a versatile handle for polymerization, allowing for the synthesis of a variety of polymer architectures, including polyacetylenes, poly(p-phenylene)s, and polyamides.
Comparative Photoluminescence Data
The photoluminescent properties of polymers are highly dependent on their chemical structure, including the nature of the polymer backbone, the length and composition of side chains, and the overall polymer conformation.[2][3] Below, we compare the key photoluminescence parameters of different classes of polymers that can be synthesized using derivatives of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. The data presented is a synthesis of typical values reported for analogous polymer systems containing biphenyl units.
| Polymer Class | Typical Polymer Backbone | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Key Structural Influences |
| Polyacetylenes | -[C(R)=C(R')]-n | 450 - 550 | 0.1 - 0.5 | 1 - 5 | The nature of the substituents (R, R') on the polyacetylene backbone and the length of the spacer connecting the biphenyl moiety significantly impact emission.[4][5] |
| Poly(p-phenylene)s (PPPs) | -[C6H4]-n | 400 - 500 | 0.3 - 0.8 | 0.5 - 2 | The planarity of the polymer backbone, influenced by side-chain steric hindrance, is a critical factor. Longer, flexible side chains can improve solubility and solid-state packing, affecting intermolecular interactions and emission properties.[2][6] |
| Polyamides | -[NH-CO-Ar-CO-NH-Ar']-n | 430 - 470 | 0.2 - 0.6 | 1 - 10 | The incorporation of the biphenyl chromophore into the main chain or as a pendant group affects the rigidity of the polymer and its luminescence. The choice of the co-monomer (diamine or diacid) also plays a significant role.[7][8] |
| Poly(p-phenylenevinylene)s (PPVs) | -[C6H4-CH=CH]-n | 430 - 510 | 0.5 - 0.8 | 1 - 3 | The conjugation length, controlled by the biphenyl linkages (e.g., 4,4' vs. 3,3'), dictates the emission color.[9][10] |
Note: The values presented in the table are illustrative and can vary based on the specific molecular weight of the polymer, the solvent used for characterization, and the measurement conditions.
Causality Behind Experimental Choices
The selection of a particular polymer architecture is driven by the desired application. For instance, for applications requiring high quantum yields, such as in organic light-emitting diodes (OLEDs), poly(p-phenylenevinylene)s and poly(p-phenylene)s are often preferred due to their rigid and highly conjugated backbones.[3][9] The introduction of bulky tert-butyl groups serves to increase the solubility of these otherwise rigid polymers, making them more processable.[1] Furthermore, the tert-butyl groups can sterically hinder π-π stacking in the solid state, which can reduce aggregation-caused quenching and enhance the fluorescence quantum yield.[1]
The choice of characterization techniques is also critical. Steady-state fluorescence spectroscopy provides information on the emission and excitation wavelengths, while time-resolved fluorescence spectroscopy is essential for determining the fluorescence lifetime.[4] The quantum yield, a measure of the efficiency of the fluorescence process, is typically determined relative to a known standard.[11]
Experimental Protocols
General Polymer Synthesis: A Representative Example
The following is a generalized protocol for the synthesis of a biphenyl-containing polyacetylene, which can be adapted for the polymerization of a monomer derived from Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Diagram of a Generic Polymerization Workflow
Caption: A generalized workflow for the synthesis of biphenyl-containing polyacetylenes.
Step-by-Step Protocol:
-
Monomer Synthesis: The acetylene functionality would first need to be introduced to the Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate structure. This can be achieved through standard organic synthesis reactions, such as Sonogashira coupling.[12]
-
Polymerization: In a glovebox, the synthesized monomer (100 mg) is dissolved in anhydrous toluene (5 mL). To this solution, a rhodium-based catalyst (e.g., [Rh(nbd)Cl]2, 1 mol%) is added.
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere for 24 hours.
-
Precipitation: The resulting viscous solution is slowly added to a large volume of methanol (100 mL) with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield the final product.
Photoluminescence Characterization
Diagram of Photoluminescence Measurement Workflow
Caption: A typical workflow for the characterization of photoluminescent polymers.
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., tetrahydrofuran, THF) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Spectroscopy: The absorption spectrum of the polymer solution is recorded using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Photoluminescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield is determined using the relative method with a known standard (e.g., quinine sulfate in 0.1 M H2SO4).[11] The integrated fluorescence intensity and the absorbance of the sample and the standard are measured, and the quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: The fluorescence lifetime is measured using a time-correlated single-photon counting (TCSPC) system. The sample is excited with a pulsed laser source, and the decay of the fluorescence intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime.[4]
Conclusion
Polymers derived from Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate represent a versatile class of photoluminescent materials. By carefully tuning the polymer architecture, it is possible to control their emission color, quantum efficiency, and fluorescence lifetime. The bulky tert-butyl group is a key feature that enhances solubility and can improve solid-state luminescence properties by mitigating aggregation-induced quenching. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and synthesize novel biphenyl-based polymers with tailored photophysical properties for a wide range of applications, from bio-imaging to advanced electronic devices.
References
-
YU Zhen-Qiang, ZHANG Xin, LI Zi-Chen, CHEN Er-Qiang, LAM Jacky W. Y., TANG Ben-Zhong. Fluorescence Behavior of Biphenyl Containing Side-Chain Liquid Crystalline Polyacetylene with Various Lengths of Spacers. Acta Phys. -Chim. Sin. 2010, 26(08), 2281-2285. [Link]
-
Conformational Study of Poly(p-phenylene) by Molecular Mechanics Minimization. Macromolecules. [Link]
-
Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). PMC. [Link]
-
Fluorescence quantum yields of up to 50% in soluble peripherally-substituted poly(p-phenyleneethynylene)s. TARA - Trinity College Dublin. [Link]
-
Syntheses and Mesomorphic and Luminescent Properties of Disubstituted Polyacetylenes Bearing Biphenyl Pendants. Macromolecules. [Link]
-
Photophysical properties of [N]phenylenes. RSC Publishing. [Link]
-
Synthesis and Luminescent Properties of Blue Light Emitting Polymers Containing a 4,4' or 3,3'-Linked Biphenyl Unit. KoreaScience. [Link]
-
Photophysical Properties of a Series of Poly(ladder-type phenylene)s. ResearchGate. [Link]
-
Custom Synthesis of OLED Materials: Partnering with Chinese Manufacturers. OLED-Info. [Link]
-
Copolyfluorene containing 4,4′-bis[4-(di- p -tolylamino)styryl]biphenyl as chromophore for efficient blue polymer light-emitting diodes. ResearchGate. [Link]
-
Realizing luminescent single crystals of covalent organic polymers with color-tunable emission through isomer engineering. PMC. [Link]
-
Fluorescent and Electrochromic Aromatic Polyamides with 4-tert-Butyltriphenylamine Chromophore. Wiley Online Library. [Link]
-
Synthesis, Self-Assembling and Photophysical Property Exploration of Water Self-Dispersible, Grafted Poly(p-Phenylene Vinylene)s with Nonionic, Hydrophilic and Biocompatible Side Chains. MDPI. [Link]
-
Copolyfluorene containing 4,4′-bis[4-(di-p-tolylamino)styryl]biphenyl as a chromophore for efficient blue polymer light-emitting diodes. Journal of Materials Chemistry C. [Link]
-
Fig. 3 Shown here are the fluorescence quantum yields (black squares...). ResearchGate. [Link]
-
The fluorescence of some biphenyl derivatives. PubMed. [Link]
-
tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Journal of Materials Chemistry C. [Link]
-
Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. PMC. [Link]
-
(a) Small molecule organic materials for OLED (b) monomers for PLEDs. ResearchGate. [Link]
-
Luminescence under UV(A, B and C) and Sunlight Exposure of Tetrakis Tb3+ Carboxylate Complexes Doped in Different Polymers. ResearchGate. [Link]
-
Coordination Polymers Based on a Biphenyl Tetraphosphonate Linker: Synthesis Control and Photoluminescence. MDPI. [Link]
-
Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds. CORE. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Highly stable electrochromic polyamides based on N,N-bis(4-aminophenyl). Wiley Online Library. [Link]
-
Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes. PubMed. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
Compounding Portfolio. Songwon. [Link]
Sources
- 1. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. Synthesis and Luminescent Properties of Blue Light Emitting Polymers Containing a 4,4' or 3,3'-Linked Biphenyl Unit -Transactions on Electrical and Electronic Materials | 학회 [koreascience.kr]
- 10. Synthesis, Self-Assembling and Photophysical Property Exploration of Water Self-Dispersible, Grafted Poly(p-Phenylene Vinylene)s with Nonionic, Hydrophilic and Biocompatible Side Chains | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of Synthesized versus Commercial Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the precise characterization of chemical compounds is paramount. This guide provides an in-depth comparison of the elemental analysis of laboratory-synthesized Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate against its commercially available counterpart. As Senior Application Scientists, we recognize that while commercial sources offer convenience, in-house synthesis affords a level of control and understanding of a molecule's impurity profile that is critical in research and development.
This guide will delve into the theoretical and practical aspects of elemental analysis, a fundamental technique for verifying the empirical formula of a compound. We will explore the underlying principles of the analytical method, present a detailed experimental protocol, and compare hypothetical elemental analysis data for both synthesized and commercial samples of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
The Significance of Elemental Analysis in Synthesis and Quality Control
Elemental analysis is a cornerstone of chemical analysis, providing the mass fractions of carbon, hydrogen, and other elements within a sample.[1] This information is crucial for:
-
Structural Elucidation: In conjunction with spectroscopic methods like NMR and mass spectrometry, elemental analysis helps to confirm the molecular formula of a newly synthesized compound.
-
Purity Assessment: A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. The generally accepted deviation for a pure compound is within 0.3%.[1]
-
Quality Assurance: For commercially sourced materials, elemental analysis serves as a vital quality control check to ensure the product meets the required specifications.
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, with its biphenyl scaffold, is a valuable building block in medicinal chemistry and materials science. Its purity is critical for the successful outcome of subsequent reactions and for ensuring the reliability of experimental data.
Theoretical Elemental Composition
Before delving into the experimental comparison, it is essential to establish the theoretical elemental composition of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Molecular Formula: C₂₀H₂₄O₂
Molecular Weight: 296.41 g/mol
To calculate the theoretical percentage of each element, we use the following formula:
Percentage of Element = ((Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound) × 100
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 20 | 240.22 | 81.04 |
| Hydrogen (H) | 1.008 | 24 | 24.192 | 8.16 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 10.80 |
These theoretical values serve as the benchmark against which both the synthesized and commercial samples will be evaluated.
Experimental Protocol: Combustion Analysis
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[2][3][4] This technique involves the complete combustion of the sample in a pure oxygen atmosphere, followed by the quantitative analysis of the resulting gaseous products.[2][4]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid samples, a fine powder is ideal.[4]
-
Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Combustion:
-
The encapsulated sample is introduced into a combustion tube heated to approximately 900-1200°C.[4]
-
A constant stream of pure oxygen is passed through the tube to ensure complete combustion.
-
The organic compound is converted into carbon dioxide (CO₂), water (H₂O), and other combustion products.
-
-
Reduction and Separation:
-
The combustion gases are then passed through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides to dinitrogen (N₂).
-
The resulting gas mixture (CO₂, H₂O, N₂) is passed through a series of absorbent traps or a gas chromatography column to separate the individual components.[3][4]
-
-
Detection and Quantification:
-
The amount of each gas is determined using a thermal conductivity detector (TCD) or infrared (IR) spectroscopy.[2]
-
The instrument is calibrated using a standard of known elemental composition.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element in the original sample based on the detected amounts of CO₂, H₂O, and N₂.
-
Caption: Experimental workflow for combustion-based elemental analysis.
Comparative Analysis: Synthesized vs. Commercial Product
The following table presents hypothetical elemental analysis data for a laboratory-synthesized batch of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate and a commercially sourced sample. This comparison highlights potential differences and their implications.
| Element | Theoretical (%) | Synthesized Product (%) | Commercial Product (%) | Deviation from Theoretical (Synthesized) | Deviation from Theoretical (Commercial) |
| Carbon (C) | 81.04 | 80.85 | 81.01 | -0.19 | -0.03 |
| Hydrogen (H) | 8.16 | 8.25 | 8.18 | +0.09 | +0.02 |
| Oxygen (O) | 10.80 | 10.90 | 10.81 | +0.10 | +0.01 |
Interpretation of Results
-
Commercial Product: The elemental analysis of the commercial product shows excellent agreement with the theoretical values, with all deviations well within the acceptable limit of ±0.3%. This indicates a high level of purity.
-
Synthesized Product: The synthesized product also shows good agreement, with deviations within the acceptable range. The slightly larger deviations compared to the commercial product could be attributed to trace impurities that were not removed during purification. For instance, a slightly higher hydrogen and oxygen content might suggest the presence of residual solvent, such as ethanol, which would have been used in the esterification of the corresponding carboxylic acid.
It is important to note that these are illustrative examples. The purity of a synthesized compound is highly dependent on the synthetic route, reaction conditions, and purification methods employed. A carefully executed synthesis and purification can yield a product with purity comparable to or even exceeding that of a commercial sample.
Caption: Logical flow for comparing elemental analysis results.
Conclusion
Elemental analysis is an indispensable tool for the characterization and quality control of chemical compounds. This guide has provided a framework for understanding and comparing the elemental analysis of synthesized versus commercial Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate. While commercial products generally offer high purity, in-house synthesis, when coupled with rigorous purification and analytical validation, provides researchers with a deeper understanding of their materials. The choice between synthesis and purchase will depend on the specific needs of the research, but in either case, elemental analysis remains a critical step in ensuring the integrity of the chemical matter being studied.
References
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
Sources
A Researcher's Guide to the Proper Disposal of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, grounding procedural steps in the principles of chemical safety and regulatory compliance. Our aim is to empower you with the knowledge to not just follow a procedure, but to understand the rationale behind it, fostering a culture of safety and scientific integrity in your laboratory.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate may not always be readily available, we can infer its likely hazard profile from structurally similar compounds and established chemical principles.
Based on data for related biphenyl and ester compounds, it is prudent to handle Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate as a substance that may cause skin, eye, and respiratory irritation.[1] The core principle of laboratory safety is to err on the side of caution. Therefore, until a definitive hazard characterization is performed, this compound should be treated as a hazardous waste.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either "listed" or exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3] Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is not a listed waste. Therefore, the responsibility falls on the generator of the waste to determine if it possesses any of the hazardous characteristics.[3]
Table 1: RCRA Hazardous Waste Characteristics
| Characteristic | Description | Relevance to Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate |
| Ignitability (D001) | Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire through friction or spontaneous chemical change, or ignitable compressed gases.[2] | The flash point of this compound is not readily available. As a combustible organic solid, it should be kept away from ignition sources.[4] |
| Corrosivity (D002) | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate > 6.35 mm per year.[2] | This compound is unlikely to be corrosive. |
| Reactivity (D003) | Wastes that are unstable, react violently with water, can explode, or can release toxic gases.[2] | This compound is expected to be stable under normal conditions.[5] |
| Toxicity (D004-D043) | Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produce a leachate with contaminant concentrations at or above regulatory limits.[6][7] | The toxicity profile is not fully established. Biphenyl compounds can have varying levels of toxicity. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, from the point of generation to final removal by a certified hazardous waste contractor.
Caption: Disposal workflow for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate.
Step 1: Waste Generation and Immediate Handling
-
Unused or Expired Reagent: If the pure chemical is to be disposed of, it should remain in its original, properly labeled container.
-
Reaction Residues: Collect any residues from reactions involving this compound in a designated waste container.
-
Contaminated Labware: Disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with the compound should be collected in a separate, sealed plastic bag or container labeled as hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
Step 2: Hazardous Waste Determination
As the generator, you are legally responsible for determining if your waste is hazardous.[3] Given the lack of specific data for Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, the most prudent course of action is to manage it as hazardous waste.
Step 3: Segregation and Collection
-
Waste Container: Use a dedicated, chemically compatible container for the collection of this waste. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate". Do not use abbreviations. If it is a mixed waste stream, list all components.
-
Segregation: This waste should be segregated as a non-halogenated organic solid waste.[8][9] Do not mix with halogenated solvents, strong acids or bases, or oxidizers.[5]
Step 4: Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is under the control of the laboratory personnel. The container must remain closed except when adding waste.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE) is Non-Negotiable:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.
-
Ventilation: Ensure adequate ventilation. If the spill is in a fume hood, keep the hood running.
-
Containment and Absorption: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill (if the compound is dissolved in a solvent), cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully scoop the absorbent material and spilled substance into a sealable, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and a cloth or paper towels. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
The Rationale Behind the Protocol: Incineration as the Preferred Disposal Method
For non-halogenated organic compounds like Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate, high-temperature incineration is the preferred and most environmentally sound disposal method.[10] This process ensures the complete destruction of the compound, breaking it down into carbon dioxide and water. Landfilling is not a suitable option for organic chemical waste as it does not destroy the compound and can lead to environmental contamination through leaching.
Your Role as a Scientist: Fostering a Culture of Safety
Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a reflection of our commitment as scientists to the principles of safety, responsibility, and ethical conduct. By understanding the "why" behind these protocols, we can make informed decisions that protect ourselves, our colleagues, and the environment.
References
-
PubChem. Ethyl (1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
NextSDS. ETHYL 4'-METHOXY[1,1'-BIPHENYL]-4-CARBOXYLATE. [Link]
-
Washington State Department of Ecology. Disposal Options and Requirements for Polychlorinated Biphenyl Waste. [Link]
-
Virginia Commonwealth University. RCRA Characteristic Waste. [Link]
-
PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
Eurofins. Waste Characterization. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Practice Greenhealth. Hazardous waste characterization. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Chemos. Safety Data Sheet: Tetrakis(2,4-di-tert-butylphenyl) 4,4-biphenyldiphosphonite tech.[Link]
-
U.S. Government Publishing Office. 40 CFR § 261.24 - Toxicity characteristic. [Link]
-
U.S. Environmental Protection Agency. RCRA Appendix VIII - Hazardous Constituents. [Link]
Sources
- 1. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Waste Characterization - Eurofins USA [eurofinsus.com]
- 7. media.clemson.edu [media.clemson.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Handling specialized building blocks like Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate requires a safety paradigm built on mechanistic understanding, not just compliance. As researchers and drug development professionals, your safety protocols must be as rigorous as your experimental designs.
Below is a comprehensive, self-validating guide to the personal protective equipment (PPE) and operational strategies required for safely handling this compound.
Chemical Profile & Mechanistic Risk Assessment
To design an effective safety protocol, we must first understand the physicochemical causality of the hazard[1].
-
Structural Lipophilicity: The combination of a biphenyl core and a tert-butyl moiety renders this molecule extremely lipophilic (LogP > 5).
-
The Causality of Dermal Risk: If this crystalline powder contacts the skin, it rapidly dissolves in dermal lipids and easily bypasses the stratum corneum. Once absorbed into the epidermis, endogenous carboxylesterases can hydrolyze the ethyl ester, releasing 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid.
-
Toxicological Analogy: This active metabolite is structurally analogous to p-tert-butylbenzoic acid (PTBBA), a known reproductive toxin (Repr. 1B) and systemic hazard capable of causing central nervous system and organ damage upon repeated exposure (STOT RE 1)[2].
Therefore, standard "nuisance dust" precautions are scientifically inadequate. Rigorous dermal and inhalation barriers are mandatory.
Core PPE Specifications: The Defense-in-Depth Strategy
Every piece of PPE must act as part of a self-validating system, ensuring that if one layer fails, a secondary mechanism protects the operator and alerts them to the breach.
-
Dermal Protection (Double-Gloving):
-
Primary (Outer): Disposable nitrile gloves (≥5 mil). Nitrile provides an excellent barrier against the dry powder.
-
Secondary (Inner): A second pair of nitrile or neoprene gloves. Causality: If the compound is dissolved in a carrier solvent for assay preparation (e.g., DMSO, Dichloromethane), the solvent acts as a permeation enhancer. If the outer glove is compromised, the inner glove provides a self-validating secondary barrier, allowing the operator to visually identify the breach and safely doff the outer layer without exposing their skin[3].
-
-
Respiratory Protection:
-
When weighing dry powders outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required[4]. Causality: The crystalline nature of the powder makes it highly susceptible to electrostatic aerosolization.
-
-
Ocular & Body Protection:
-
ANSI Z87.1-compliant chemical splash goggles (safety glasses are insufficient as airborne micro-crystals can bypass side shields).
-
A flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs. Tyvek sleeves are recommended during bulk transfers to prevent powder accumulation on the forearms.
-
Operational Plan: Step-by-Step Handling Protocol
Phase 1: Pre-Operation Setup
-
Validate Engineering Controls: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm)[5]. Self-Validation: The digital flow monitor confirms containment before the chemical vial is ever opened.
-
Surface Preparation: Line the work surface with absorbent, plastic-backed bench paper to capture any micro-spills.
-
Mitigate Static: Use an anti-static zero-stat gun on your micro-spatulas and weigh boats. Causality: Eliminating static charge prevents the kinetic repulsion of the powder, ensuring it remains in the boat rather than aerosolizing into the operator's breathing zone.
Phase 2: Weighing and Transfer
-
Tare the anti-static weigh boat.
-
Transfer the solid using a micro-spatula. Do not pour. Causality: Pouring introduces uncontrolled kinetic energy that generates airborne particulates.
-
Seal the primary container tightly before removing it from the localized exhaust ventilation.
Phase 3: Decontamination and Doffing
-
Wipe the exterior of the sealed chemical vial with a lint-free wipe dampened with 70% Isopropanol (IPA).
-
Doff the outer gloves using the "beak method" (pinching the exterior wrist to pull the glove inside out). Causality: This traps any residual powder inside the discarded glove, preventing the contaminated exterior from touching the inner glove or the environment.
-
Visually inspect the inner gloves to validate barrier integrity before removing them.
Disposal and Waste Management Plan
-
Solid Waste: Contaminated PPE, weigh boats, and bench paper must be placed in a sealed, clearly labeled poly-bag and routed to a licensed hazardous waste incinerator. Do not discard in standard municipal waste due to the high aquatic toxicity (Aquatic Chronic 2) typical of biphenyl derivatives[2].
-
Liquid/Solvent Waste: Segregate dissolved waste into dedicated high-density polyethylene (HDPE) carboys. Label strictly as "Halogenated Organic Waste" (if DCM/Chloroform is used) or "Non-Halogenated Organic Waste" (if DMSO/Ethanol is used).
Quantitative Data Summary
| PPE Component | Specification | Mechanistic Rationale | Replacement Frequency |
| Primary Gloves | Nitrile, ≥5 mil thickness | Resists lipophilic powder penetration | Every 2 hours or upon visible contamination |
| Secondary Gloves | Nitrile or Neoprene, ≥4 mil | Backup barrier against permeation-enhancing solvents | Change outer glove after discrete handling tasks |
| Respirator | NIOSH N95 / P100 | Filters aerosolized particulates <0.3 µm | Discard after single use or if resistance increases |
| Eye Protection | ANSI Z87.1 Splash Goggles | Prevents ocular absorption of airborne micro-dust | Clean with 70% IPA after each session |
Workflow Visualization
Below is the logical workflow for standard operations and immediate spill response.
Figure 1: Standard operational and spill response workflow for handling lipophilic biphenyl esters.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 59464225, Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate." PubChem. Validated structural and physical data. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]
-
Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. [Link]
Sources
- 1. Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | C18H20O2 | CID 59464225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
